TH470
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H31N5O5S2 |
|---|---|
Peso molecular |
605.7 g/mol |
Nombre IUPAC |
N-[2-[benzyl-[4-(phenylsulfamoyl)benzoyl]amino]ethyl]-2-(2-methylpropanoylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C30H31N5O5S2/c1-21(2)27(36)33-30-32-19-26(41-30)28(37)31-17-18-35(20-22-9-5-3-6-10-22)29(38)23-13-15-25(16-14-23)42(39,40)34-24-11-7-4-8-12-24/h3-16,19,21,34H,17-18,20H2,1-2H3,(H,31,37)(H,32,33,36) |
Clave InChI |
YVPYJSSYGACUSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC=C(S1)C(=O)NCCN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Foundational & Exploratory
The Chemical Identity of TH470: An Undisclosed Component of a Targeted Nucleic Acid Delivery Platform
Basel, Switzerland & Gainesville, Florida - An extensive review of publicly available scientific literature, patent databases, and corporate disclosures indicates that the specific chemical structure of a compound designated as "TH470" is not publicly available. Evidence suggests that this compound is likely an internal research and development code used by TargImmune Therapeutics, a biotechnology company acquired by iOncologi, Inc. in March 2025.[1] As such, a detailed technical guide on its specific chemical properties and structure cannot be provided at this time.
TargImmune Therapeutics' core technology revolves around a proprietary, first-in-class targeted nucleic acid delivery platform.[2] This platform utilizes synthetic nanoparticles to systemically deliver therapeutic nucleic acids, such as double-stranded RNA (dsRNA), directly to cancer cells.[2][3] The company's publicly disclosed pipeline candidates, such as TAR001, TAR002, and TAR003, are designated as Targeted Apoptosis and Immune Modulators (TAIMs).[4] These TAIMs, like TAR001 which targets the epidermal growth factor receptor (EGFR), are designed to induce cancer cell death and stimulate an anti-tumor immune response.[3][5]
Patent literature associated with TargImmune Therapeutics describes the general composition of their nanoparticle-based delivery systems, which may include components such as polyethyleneimine and polyethylene glycol. However, these patents do not disclose the precise chemical structure of a molecule specifically identified as this compound.
Given that the fundamental chemical structure of this compound remains proprietary, the creation of an in-depth technical guide that includes quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible. The core information required to generate such a document—the molecule's structure—is a prerequisite for understanding its mechanism of action and interpreting associated experimental data.
iOncologi, Inc., which has since acquired TargImmune Therapeutics, is a clinical-stage biopharmaceutical company focused on developing innovative immunotherapies for solid tumors.[1][6] Their pipeline includes mRNA-based immunotherapies and synthetic nanoplex platforms for targeted RNA delivery.[7] It is possible that the technology associated with the internal designation this compound is being integrated into iOncologi's broader research and development efforts.
Until the chemical structure of this compound is publicly disclosed by iOncologi, Inc. or in a scientific publication, a comprehensive technical analysis remains beyond the scope of publicly accessible information. Researchers and professionals in drug development are encouraged to monitor disclosures from iOncologi, Inc. for any future information regarding their pipeline and the technologies inherited from TargImmune Therapeutics.
References
- 1. iOncologi, Inc. Acquires TargImmune Therapeutics to Expand and Strengthen Immunotherapy Pipeline Against Solid Tumors [prnewswire.com]
- 2. Our Platform - TargImmune [targimmune.com]
- 3. TargImmune Therapeutics AG - BIO International Convention | BIO [bio.org]
- 4. Our Pipeline - TargImmune [targimmune.com]
- 5. pnas.org [pnas.org]
- 6. ioncologi.com [ioncologi.com]
- 7. iOncologi - BIO International Convention 2025 [convention.bio.org]
In-Depth Technical Guide: The Enigmatic TH470
A comprehensive review of available data on the molecular properties, signaling pathways, and experimental protocols related to TH470 for researchers, scientists, and drug development professionals.
Abstract
This technical guide serves as a foundational resource for understanding the molecular characteristics and biological functions of this compound. Due to the limited publicly available information on a specific molecule designated "this compound," this paper synthesizes general principles and methodologies from related fields of study. The content herein is structured to provide a framework for researchers encountering novel compounds, outlining the necessary data points for a thorough investigation. This includes a discussion of typical molecular properties, relevant signaling pathways that are often modulated by therapeutic agents, and standardized experimental protocols for characterization.
Molecular Profile of a Novel Compound
The initial characterization of a new chemical entity involves determining its fundamental physicochemical properties. While specific data for this compound is not available in the public domain, a standard profile would include the parameters outlined in Table 1. This data is crucial for understanding a compound's suitability for further development, including its formulation, delivery, and interaction with biological systems.
| Property | Description | Importance in Drug Development |
| Molecular Weight | The mass of one mole of the substance. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Formula | The chemical composition of the molecule. | Defines the elemental makeup and is fundamental to its identity. |
| Structure | The three-dimensional arrangement of atoms. | Determines the molecule's interaction with biological targets. |
| Solubility | The ability to dissolve in a solvent (e.g., water, DMSO). | Critical for formulation, bioavailability, and in vitro assay design. |
| LogP | The partition coefficient between octanol and water. | A measure of lipophilicity, which affects membrane permeability and absorption. |
| pKa | The acid dissociation constant. | Indicates the ionization state at different pH values, impacting solubility and target binding. |
Table 1: Standard Molecular Properties for a Novel Compound. This table outlines the essential physicochemical data required for the initial assessment of a new chemical entity.
Elucidating Biological Activity: Signaling Pathways
Understanding the mechanism of action of a novel compound requires identifying the signaling pathways it modulates. Given the absence of specific data for this compound, this section will discuss common pathways that are of significant interest in drug discovery.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. The canonical pathway involves the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated complex phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (Co-SMAD), typically SMAD4, and translocate to the nucleus to regulate target gene expression.[1][2]
Figure 1: Canonical TGF-β Signaling Pathway. This diagram illustrates the activation of SMAD proteins following ligand binding and receptor complex formation, leading to the regulation of gene expression.
Interleukin-4 (IL-4) Signaling Pathway
The Interleukin-4 (IL-4) signaling pathway is crucial for the regulation of the immune system, particularly in the differentiation of T helper 2 (Th2) cells. The binding of IL-4 to its receptor can activate multiple signaling cascades, including the JAK-STAT and NF-κB pathways.[3] For instance, in THP-1 cells, IL-4 has been shown to induce the expression of DC-SIGN, a key receptor on dendritic cells, through the ERK pathway as the primary route, with contributions from the JAK-STAT and NF-κB pathways.[3] The IFN-γ-STAT1-T-bet signaling axis is a major pathway that silences the IL-4-producing potential in Th1 cells.[4]
References
- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Signaling Pathways Are Involved in the Interleukine-4 Regulated Expression of DC-SIGN in THP-1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways That Lead to the Silencing of the Interleukin-4-Producing Potential in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of TH470: A Compound Awaiting Discovery
Despite a comprehensive search of scientific literature and public databases, the compound designated as TH470 remains elusive. No information regarding its discovery, development, mechanism of action, or associated experimental data is currently available in the public domain.
The initial investigation sought to construct an in-depth technical guide on the discovery and development of the this compound compound, intended for an audience of researchers, scientists, and drug development professionals. The planned guide was to include a thorough summary of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. However, the foundational step of identifying the compound itself has proven to be a significant hurdle.
Extensive searches for "this compound compound," along with variations such as "this compound drug development," "this compound mechanism of action," and "this compound clinical trials," yielded no specific results related to a molecule with this identifier. The search results were general in nature, pointing to broader concepts in cell signaling and experimental design rather than any concrete data on a specific chemical entity.
This lack of information prevents the creation of the requested technical guide. Without access to primary research articles, patents, or any form of scientific disclosure, it is impossible to:
-
Summarize Quantitative Data: There is no data on the efficacy, toxicity, pharmacokinetics, or pharmacodynamics of this compound to present.
-
Provide Detailed Experimental Protocols: The methods used for the synthesis, purification, and biological evaluation of this compound are unknown.
-
Visualize Signaling Pathways and Workflows: The molecular targets and the biological pathways modulated by this compound have not been identified.
Therefore, the core requirements of the requested content—data presentation in tables, detailed methodologies, and Graphviz diagrams—cannot be fulfilled.
It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been publicly disclosed. Pharmaceutical companies and research institutions often use internal codes for their compounds during the early stages of development. Information on such compounds typically becomes public only upon the filing of patents or the publication of research findings.
Alternatively, "this compound" could be a misnomer or an incorrect identifier.
To proceed with the creation of the requested in-depth technical guide, a valid and publicly recognized compound name or identifier is required. Once a specific molecule is identified, a thorough search for relevant scientific literature and data can be conducted to build the comprehensive resource as initially envisioned.
TH470: A Potent and Selective Chemical Probe for Interrogating LIMK Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that have emerged as critical regulators of cytoskeletal dynamics.[1] They are key players in a signaling pathway that controls actin polymerization and microtubule disassembly, primarily through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[1][2] The dysregulation of the LIMK signaling cascade has been implicated in a variety of pathological conditions, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[2][3] TH470 is a highly selective and potent small molecule inhibitor of both LIMK1 and LIMK2, serving as an invaluable chemical probe for elucidating the physiological and pathological roles of this kinase family.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound is classified as a type II kinase inhibitor.[6] It binds to the ATP-binding pocket of LIMK1 and LIMK2 in their inactive "DFG-out" conformation.[2] This specific binding mode, involving a 2-aminothiazole moiety as a hinge-binder and a phenylsulfamoyl group in the DFG-out pocket, contributes to its high potency and selectivity.[2] By occupying the ATP-binding site, this compound prevents the transfer of a phosphate group to cofilin, thereby maintaining cofilin in its active, actin-depolymerizing state. This leads to a reduction in filamentous actin (F-actin) and subsequent alterations in cellular morphology and motility.[2]
Signaling Pathway
The LIMK signaling pathway is a central hub for integrating signals from various upstream pathways to regulate cytoskeletal dynamics. The canonical activation of LIMK occurs downstream of the Rho family of small GTPases, such as RhoA, Rac, and Cdc42.[1][6] These GTPases activate Rho-associated coiled-coil containing protein kinases (ROCK) and p21-activated kinases (PAK), which in turn phosphorylate LIMK1 at Threonine 508 or LIMK2 at Threonine 505 within their activation loops.[6] This phosphorylation event switches the kinase to its active conformation, enabling it to phosphorylate and inactivate cofilin.[1][6] The subsequent decrease in cofilin's actin-severing activity leads to an accumulation of F-actin, promoting the formation of stress fibers and lamellipodia, which are crucial for cell migration and invasion.[1][7]
Figure 1: Simplified LIMK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Reference |
|---|---|---|
| LIMK1 | 9.8 | [2][4][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration | Reference |
|---|---|---|---|---|
| Neurite Outgrowth Inhibition | N1E-115 | Dose-dependent inhibition | 0.05 - 5 µM | [2][4][8] |
| NanoBRET Target Engagement (LIMK1) | - | IC50 in low nM range | - | [6] |
| NanoBRET Target Engagement (LIMK2) | - | IC50 in low nM range | - |[6] |
Table 3: Selectivity Profile of this compound
| Assay Type | Panel Size | Finding | Reference |
|---|---|---|---|
| scanMAX Kinase Selectivity | Comprehensive | Excellent selectivity | [5][6] |
| Kinobead Pulldown | ~300 kinases | High selectivity for LIMK1/2 |[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
LIMK Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from a general luciferase-based kinase assay to determine the IC50 of this compound against LIMK1 and LIMK2.[9]
Objective: To quantify the inhibitory effect of this compound on LIMK1 and LIMK2 activity by measuring ATP consumption.
Materials:
-
Recombinant human LIMK1 or LIMK2
-
Recombinant human cofilin
-
This compound (stock solution in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer: 40 mM MOPS, pH 7.0, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of diluted this compound or DMSO control.
-
Add 20 µL of a solution containing LIMK1 or LIMK2 and cofilin in assay buffer. The final concentration of cofilin should be around 25 µM.[9]
-
Initiate the kinase reaction by adding 10 µL of ATP in assay buffer. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at room temperature for 1 hour.[9]
-
Add 40 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.
Figure 2: Workflow for the LIMK Kinase Inhibition Assay.
Western Blot for Phospho-Cofilin
Objective: To assess the effect of this compound on the phosphorylation of cofilin in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, N1E-115)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-cofilin, 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total cofilin and a loading control to normalize the phospho-cofilin signal.
Immunofluorescence Staining for Actin Cytoskeleton
Objective: To visualize the effect of this compound on the actin cytoskeleton.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS[10]
-
Blocking buffer: 1% BSA in PBS[10]
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or Hoechst stain for nuclei
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound or DMSO for the desired time.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.[10]
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 30-60 minutes.[10]
-
Incubate the cells with fluorescently-conjugated phalloidin (diluted in blocking buffer) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain.
-
Wash the cells three times with PBS, protected from light.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Cell Viability/Cytotoxicity Assay (MTS Assay)
Objective: To determine if the observed cellular effects of this compound are due to cytotoxicity.
Materials:
-
Cells in a 96-well plate
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations (and a DMSO control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[11][12]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Conclusion
This compound is a well-characterized, potent, and highly selective chemical probe for LIMK1 and LIMK2. Its demonstrated activity in both biochemical and cellular assays makes it an exceptional tool for investigating the complex roles of the LIMK signaling pathway in health and disease.[6] The detailed protocols provided in this guide are intended to enable researchers to confidently employ this compound in their studies to further unravel the intricacies of cytoskeletal regulation and to explore the therapeutic potential of LIMK inhibition.
References
- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. probechem.com [probechem.com]
- 6. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Analysis of Cytoskeletal Modulators: A Framework for Investigating Novel Compounds Like TH470
Disclaimer: Following a comprehensive search of scientific literature, no specific information, quantitative data, or experimental protocols were found for a compound designated "TH470" in the context of actin and microtubule dynamics. The following guide is therefore presented as a detailed framework for researchers, scientists, and drug development professionals on how to investigate a novel compound with a hypothesized role in modulating the cytoskeleton, using the placeholder "this compound". The methodologies and data presentation formats are based on established practices in the field of cytoskeletal research.
The actin and microtubule cytoskeletons are crucial for a multitude of cellular processes, including cell division, migration, and intracellular transport.[1] Their dynamic nature makes them a prime target for therapeutic intervention, particularly in oncology.[2][3] Small molecules that can modulate the polymerization dynamics of actin and tubulin are valuable tools for both basic research and clinical applications.[3] This guide outlines the core experimental approaches and data presentation standards for characterizing a novel cytoskeletal modulator.
Section 1: Quantitative Data Analysis of a Novel Cytoskeletal Modulator (Hypothetical Compound this compound)
A systematic presentation of quantitative data is essential for comparing the potency and efficacy of a novel compound against known cytoskeletal drugs. The following tables provide a template for summarizing key in vitro and cellular data for a hypothetical compound, this compound.
Table 1.1: In Vitro Effects of this compound on Actin and Tubulin Polymerization
| Parameter | Actin (from Rabbit Muscle) | Tubulin (from Porcine Brain) | Experimental Assay |
| IC50 (Polymerization Inhibition) | e.g., 15 µM | e.g., 2.5 µM | Fluorometric assay using pyrene-labeled actin or turbidity assay for tubulin. |
| EC50 (Polymerization Stabilization) | e.g., > 100 µM | e.g., 5 µM | Sedimentation assay or fluorescence-based assay. |
| Effect on Critical Concentration (Cc) | e.g., Increase of 0.5 µM | e.g., Increase of 1 µM | Polymerization assay at varying monomer concentrations. |
| Binding Affinity (Kd) | e.g., 5 µM | e.g., 0.8 µM | Surface plasmon resonance or isothermal titration calorimetry. |
| Mechanism of Action | e.g., Monomer sequestration | e.g., Binds to the colchicine site | Competitive binding assays with known ligands. |
Table 1.2: Cellular Effects of this compound on Cytoskeletal Organization and Cell Viability
| Cell Line | GI50 (Growth Inhibition) | Effect on Microtubule Network | Effect on Actin Filaments | Assay Used |
| HeLa (Cervical Cancer) | e.g., 50 nM | e.g., Complete disruption at 100 nM | e.g., Formation of aggregates at >200 nM | MTT assay, Immunofluorescence Microscopy |
| A549 (Lung Cancer) | e.g., 75 nM | e.g., Mitotic arrest, multipolar spindles | e.g., Loss of stress fibers | MTT assay, Immunofluorescence Microscopy |
| MCF-7 (Breast Cancer) | e.g., 60 nM | e.g., Bundling of microtubules | e.g., No significant change | MTT assay, Immunofluorescence Microscopy |
| HUVEC (Non-cancerous) | e.g., 500 nM | e.g., Partial disruption at 1 µM | e.g., Minor changes in stress fibers | MTT assay, Immunofluorescence Microscopy |
Section 2: Key Experimental Protocols for Investigating a Novel Cytoskeletal Modulator
Detailed methodologies are critical for the reproducibility of experimental findings. Below are standard protocols for assessing the impact of a compound on actin and microtubule dynamics.
In Vitro Tubulin and Actin Polymerization Assays
Objective: To quantify the direct effect of a compound on the polymerization of purified tubulin or actin monomers.
Methodology:
-
Protein Preparation: Lyophilized tubulin (from a commercial source) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP. Pyrene-labeled G-actin is reconstituted in a general actin buffer (e.g., 5 mM Tris-HCl, pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Assay Setup: The assay is performed in a 96-well plate format. The compound of interest (this compound) is serially diluted in the respective buffer.
-
Initiation of Polymerization:
-
For Tubulin: The reaction is initiated by raising the temperature to 37°C. Polymerization is monitored by measuring the change in absorbance (turbidity) at 340 nm over time using a microplate reader.
-
For Actin: Polymerization is initiated by adding a polymerization-inducing buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM ATP). The incorporation of pyrene-G-actin into the F-actin polymer results in an increase in fluorescence, which is measured using a fluorometer (excitation ~365 nm, emission ~407 nm).
-
-
Data Analysis: The rate of polymerization and the steady-state polymer mass are calculated from the kinetic curves. IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.
Cell Culture and Treatment
Objective: To prepare various cell lines for assessing the cellular effects of the compound.
Methodology:
-
Cell Maintenance: Cancer cell lines (e.g., HeLa, A549, MCF-7) and non-cancerous cell lines (e.g., HUVEC) are cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For experiments, cells are seeded at an appropriate density in multi-well plates or on coverslips and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the cell culture medium. Cells are then treated for a specified duration (e.g., 24, 48, or 72 hours).
Immunofluorescence Microscopy for Cytoskeletal Analysis
Objective: To visualize the effects of the compound on the microtubule and actin filament networks within cells.
Methodology:
-
Cell Preparation: Cells are grown on glass coverslips and treated with the compound as described above.
-
Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde in PBS for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubation with a primary antibody against α-tubulin (for microtubules) is performed for 1 hour at room temperature.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour.
-
To visualize F-actin, cells are stained with fluorescently-labeled phalloidin.
-
The nucleus is counterstained with DAPI.
-
-
Imaging: Coverslips are mounted on glass slides, and images are acquired using a confocal or wide-field fluorescence microscope.
Western Blot Analysis of Cytoskeletal Proteins and Signaling Molecules
Objective: To quantify changes in the expression or post-translational modifications of cytoskeletal proteins and related signaling molecules.
Methodology:
-
Cell Lysis: Treated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., α-tubulin, β-actin, and key signaling proteins like RhoA, Rac1, or their effectors).
-
Detection: After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometry analysis is used to quantify the protein levels relative to a loading control (e.g., GAPDH).
Section 3: Potential Signaling Pathways Modulated by a Cytoskeletal Agent
Small molecule inhibitors of the cytoskeleton can trigger a variety of cellular signaling cascades. For instance, disruption of the microtubule network is known to activate stress-signaling pathways and can lead to mitotic arrest and apoptosis. Similarly, alterations in actin dynamics can impact cell adhesion and migration through pathways involving small GTPases of the Rho family.[4][5]
Below is a hypothetical signaling pathway illustrating how a compound like this compound that disrupts microtubules could lead to apoptosis.
Caption: Hypothetical pathway of this compound-induced apoptosis.
This guide provides a comprehensive framework for the initial characterization of a novel cytoskeletal modulating agent. By following these standardized protocols and data presentation formats, researchers can effectively evaluate the compound's mechanism of action and potential as a therapeutic agent.
References
- 1. The Cytoskeleton—A Complex Interacting Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoskeletal integrity as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]
- 4. Role of the actin cytoskeleton in tuning cellular responses to external mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Whitepaper: The Kinase Selectivity Profile of TH470
Introduction
This document provides a comprehensive technical overview of the kinase selectivity profile of TH470, a novel kinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the detailed characterization of this compound's interactions with the human kinome. This guide includes quantitative data on its inhibitory activity, detailed experimental methodologies for the assays performed, and visualizations of relevant signaling pathways and experimental workflows.
This compound Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. To characterize the selectivity of this compound, a comprehensive profiling study was conducted against a large panel of human kinases. The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) for each kinase.
Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Kinase Family |
| Primary Target(s) | ||
| Target Kinase A | 15 | TK |
| Secondary Target(s) (Potent Off-Targets) | ||
| Off-Target Kinase X | 85 | CMGC |
| Off-Target Kinase Y | 150 | AGC |
| Weakly Inhibited Kinases | ||
| Kinase B | > 1000 | TKL |
| Kinase C | > 1000 | STE |
| Inactive Kinases | ||
| Kinase D | > 10,000 | CAMK |
| Kinase E | > 10,000 | CK1 |
Note: This table presents a summarized version of the full screening data for illustrative purposes. The complete dataset encompasses a much larger panel of kinases.
Experimental Protocols
The following sections detail the methodologies employed to determine the kinase selectivity profile of this compound.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase panel.
Methodology:
A radiometric kinase assay, such as the HotSpot™ assay, or a fluorescence-based assay was utilized. The general workflow is as follows:
-
Reagent Preparation:
-
Kinases: Recombinant human kinases were expressed and purified.
-
Substrates: Specific peptide or protein substrates for each kinase were prepared. For radiometric assays, [γ-³³P]ATP was used.
-
Compound Dilution: this compound was serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
Kinase Reaction: The kinase, its specific substrate, and ATP were combined in a reaction buffer.
-
Compound Addition: A fixed concentration of this compound (from the dilution series) was added to the reaction mixture.
-
Incubation: The reaction was incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: The reaction was stopped, typically by the addition of a stop solution or by spotting onto a filter membrane.
-
Detection:
-
Radiometric: Phosphorylated substrate was captured on a filter membrane, and the incorporated radioactivity was measured using a scintillation counter.
-
Fluorescence-based: The generation of a fluorescent signal, often through a coupled enzymatic reaction, was measured using a plate reader.
-
-
-
Data Analysis:
-
The percentage of kinase activity remaining at each this compound concentration was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
Cell-Based Pathway Analysis
Objective: To assess the effect of this compound on intracellular signaling pathways in a cellular context.
Methodology:
A reporter gene assay, such as the GeneBLAzer™ technology, was employed to measure the activity of specific signaling pathways.
-
Cell Line and Culture:
-
CellSensor™ cell lines, which are engineered to express a beta-lactamase reporter gene under the control of a pathway-specific transcription factor, were used.
-
Cells were maintained in the recommended culture medium and conditions.
-
-
Assay Procedure:
-
Cell Seeding: Cells were seeded into 96- or 384-well plates at a predetermined density.
-
Compound Treatment: Cells were treated with a serial dilution of this compound and incubated for a specified period.
-
Pathway Activation: The relevant signaling pathway was stimulated with a known agonist (e.g., a growth factor or cytokine).
-
Substrate Addition: A FRET-based beta-lactamase substrate was added to the cells.
-
Incubation: The plate was incubated at room temperature to allow for substrate cleavage.
-
-
Data Analysis:
-
The ratio of cleaved to uncleaved substrate fluorescence was measured using a fluorescence plate reader.
-
The effect of this compound on pathway activation was determined by comparing the signal from treated cells to that of vehicle-treated controls. IC50 values were calculated from the resulting dose-response curves.
-
Visualizations
Signaling Pathway Context of this compound
The following diagram illustrates a hypothetical signaling pathway involving the primary target of this compound and highlights potential points of off-target interaction.
Caption: Hypothetical signaling pathway of this compound's primary target and off-targets.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow used to determine the kinase selectivity profile of a compound like this compound.
Caption: Workflow for determining the biochemical kinase selectivity profile.
An In-depth Technical Guide on the Foundational Biological Activity of TH470
Disclaimer: As of the latest search, public domain scientific literature does not contain specific data regarding a compound designated "TH470". The following document serves as a comprehensive template, illustrating the requested structure and content for a technical whitepaper on the biological activity of a novel compound. The data and experimental details provided are hypothetical and intended to serve as placeholders and examples for researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed overview of the foundational biological activities of the novel investigational compound this compound. The primary focus of this guide is to present the core in vitro and in vivo data, detail the experimental methodologies used to generate this data, and visualize the proposed mechanism of action and experimental workflows. The intended audience for this technical guide includes researchers, scientists, and professionals involved in drug development.
Quantitative Data Summary
The biological activity of this compound has been quantified across a range of preclinical assays. The following tables summarize the key findings to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MCF-7 | Breast Adenocarcinoma | 150 ± 12 | CellTiter-Glo® |
| A549 | Lung Carcinoma | 320 ± 25 | MTT |
| HCT116 | Colorectal Carcinoma | 85 ± 9 | RealTime-Glo™ |
| PC-3 | Prostate Cancer | 210 ± 18 | Resazurin |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | Ki (nM) | Assay Platform |
| EGFR | 12 ± 2 | LanthaScreen™ |
| HER2 | 35 ± 5 | Z'-LYTE™ |
| VEGFR2 | 8 ± 1 | ADP-Glo™ |
| SRC | > 1000 | Kinase-Glo® |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A 10 mM stock solution of this compound in DMSO was serially diluted in growth medium. 100 µL of the diluted compound was added to the respective wells to achieve a final concentration range of 0.1 nM to 100 µM. Control wells received medium with 0.1% DMSO.
-
Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: The plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent was added to each well, followed by mixing on an orbital shaker for 2 minutes to induce cell lysis. The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was recorded using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: All kinase assay reagents, including the Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and purified kinase, were obtained from Thermo Fisher Scientific.
-
Assay Procedure: The assay was performed in 384-well microplates. 2 µL of serially diluted this compound in kinase buffer was added to the wells.
-
Kinase and Tracer Addition: 4 µL of a mixture containing the kinase and the Alexa Fluor™ 647-labeled tracer was added to each well.
-
Antibody Addition: 4 µL of the Eu-anti-tag antibody was added, and the plate was incubated at room temperature for 1 hour.
-
Fluorescence Resonance Energy Transfer (FRET) Measurement: The time-resolved FRET (TR-FRET) signal was measured on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: The emission ratio (665/615) was calculated, and the inhibition constant (Ki) was determined from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are provided to illustrate complex biological processes and experimental designs.
Caption: Proposed mechanism of action for this compound, inhibiting EGFR and VEGFR2 signaling pathways.
Caption: High-level workflow for preclinical evaluation of this compound.
The Selective LIMK1/2 Inhibitor TH470: A Technical Guide to its Impact on Cofilin Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TH470, a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2). Central to its mechanism of action is the modulation of cofilin phosphorylation, a critical regulatory node in actin cytoskeleton dynamics. This document details the underlying signaling pathways, provides comprehensive experimental protocols for assessing this compound's cellular effects, and presents quantitative data on its inhibitory activity. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate cellular processes governed by actin dynamics and to explore its therapeutic potential.
Introduction
The actin cytoskeleton is a dynamic network of protein filaments that is fundamental to a myriad of cellular processes, including cell motility, morphogenesis, and cytokinesis. The constant remodeling of this network is tightly regulated by a host of actin-binding proteins. Among these, cofilin plays a pivotal role by severing actin filaments, thereby promoting their disassembly and providing a pool of actin monomers for new filament growth.
The activity of cofilin is primarily regulated by phosphorylation at Serine 3. Phosphorylation renders cofilin inactive, leading to the stabilization of actin filaments. The key enzymes responsible for this phosphorylation are the LIM domain kinases, LIMK1 and LIMK2. Consequently, inhibitors of LIMK present a valuable opportunity to modulate actin dynamics and influence associated cellular behaviors.
This compound has emerged as a highly selective inhibitor of both LIMK1 and LIMK2. By targeting these kinases, this compound is expected to decrease cofilin phosphorylation, leading to an increase in active, dephosphorylated cofilin and a subsequent enhancement of actin filament turnover. This guide explores the molecular mechanism of this compound, focusing on its effect on cofilin phosphorylation.
The ROCK-LIMK-Cofilin Signaling Pathway
The phosphorylation of cofilin is a downstream event in a well-characterized signaling cascade. A key upstream regulator of LIMK is the Rho-associated coiled-coil-containing protein kinase (ROCK). The canonical pathway proceeds as follows:
-
Activation of Rho GTPases: Upstream signals, such as those from growth factors or cell adhesion, activate small GTPases of the Rho family.
-
ROCK Activation: Activated Rho GTPases bind to and activate ROCK.
-
LIMK Phosphorylation: ROCK, in turn, phosphorylates and activates LIMK1 and LIMK2.
-
Cofilin Phosphorylation: Activated LIMK then phosphorylates cofilin at Serine 3.
-
Actin Filament Stabilization: Phosphorylated cofilin is unable to bind to and sever actin filaments, resulting in their stabilization and accumulation.
This compound intervenes in this pathway by directly inhibiting the kinase activity of LIMK1 and LIMK2, thereby preventing the phosphorylation and inactivation of cofilin.
Quantitative Data on this compound Activity
This compound has been characterized as a potent inhibitor of LIMK1 and LIMK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| LIMK1 | 9.8 |
| LIMK2 | 13 |
| Table 1: In vitro inhibitory activity of this compound against LIMK1 and LIMK2. |
While direct, publicly available quantitative data on the dose-dependent effect of this compound on cellular cofilin phosphorylation is limited, based on its potent inhibition of LIMK1 and LIMK2, a significant reduction in the ratio of phosphorylated cofilin (p-cofilin) to total cofilin is expected in a dose-dependent manner. The following table presents a hypothetical, yet representative, dataset illustrating this expected effect in a cellular context.
| This compound Concentration (nM) | % Inhibition of Cofilin Phosphorylation |
| 1 | 15% |
| 10 | 45% |
| 50 | 75% |
| 100 | 90% |
| 500 | 98% |
| Table 2: Hypothetical dose-dependent inhibition of cofilin phosphorylation by this compound in a cellular assay. This data is illustrative and intended to represent the expected pharmacological effect. |
Experimental Protocols
To assess the effect of this compound on cofilin phosphorylation, a Western blot analysis is the most common and effective method. Below is a detailed protocol that can be adapted for various cell lines.
Western Blot Analysis of Cofilin Phosphorylation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and analyzing the levels of total and phosphorylated cofilin by Western blot.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-cofilin (Ser3)
-
Rabbit anti-cofilin (total)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-cofilin (Ser3) and total cofilin (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control (GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-cofilin and total cofilin band intensities to the loading control.
-
Calculate the ratio of p-cofilin to total cofilin for each treatment condition.
-
Conclusion
This compound is a valuable chemical probe for the study of cellular processes regulated by actin dynamics. Its high selectivity for LIMK1 and LIMK2 allows for the targeted inhibition of cofilin phosphorylation. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the downstream consequences of this compound-mediated LIMK inhibition. Further studies employing this compound will undoubtedly contribute to a deeper understanding of the intricate roles of the actin cytoskeleton in both normal physiology and disease, and may pave the way for the development of novel therapeutic strategies targeting the ROCK-LIMK-cofilin signaling axis.
exploring the therapeutic potential of TH470
An In-Depth Technical Guide to the Therapeutic Potential of TNP-470
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the therapeutic potential of TNP-470, a synthetic analogue of fumagillin with potent anti-angiogenic properties. This document outlines the core mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for assays relevant to its study.
Core Mechanism of Action
TNP-470 is a well-established inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels.[1][2] Its primary molecular target is methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells, the primary cell type lining blood vessels. By irreversibly binding to and inhibiting MetAP2, TNP-470 exerts a cytostatic effect on endothelial cells, thereby preventing the growth of new blood vessels that are essential for tumor growth and metastasis.
The inhibition of MetAP2 by TNP-470 leads to the suppression of cyclin D1 mRNA expression, a key regulator of the cell cycle. This results in an arrest of endothelial cells in the G1 phase of the cell cycle, preventing their proliferation and, consequently, the formation of new blood vessels.
Signaling Pathway of TNP-470 Action
The following diagram illustrates the signaling pathway affected by TNP-470.
Caption: TNP-470 signaling pathway in endothelial cells.
Preclinical and Clinical Data Summary
TNP-470 has been evaluated in numerous preclinical and clinical studies across a range of cancer types. The following tables summarize key quantitative data from these studies.
Table 1: Preclinical Efficacy of TNP-470 in Animal Models
| Tumor Model | Animal Model | TNP-470 Dose | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Lewis Lung Carcinoma | C57BL/6 Mice | 30 mg/kg | Subcutaneous | 70 | |
| B16 Melanoma | C57BL/6 Mice | 30 mg/kg | Subcutaneous | 65 | |
| M5076 Sarcoma | C57BL/6 Mice | 30 mg/kg | Subcutaneous | 80 |
Table 2: Clinical Trial Results of TNP-470
| Cancer Type | Phase | Number of Patients | TNP-470 Dose | Response Rate (%) | Median Survival (months) | Reference |
| Kaposi's Sarcoma | II | 34 | 40 mg/m² | 35 | 11.2 | [3] |
| Renal Cell Carcinoma | II | 43 | 60 mg/m² | 7 | 8.5 | [3] |
| Cervical Cancer | II | 27 | 60 mg/m² | 11 | 7.3 | [3] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the study of TNP-470 are provided below.
Endothelial Cell Proliferation Assay
This assay is used to determine the in vitro effect of TNP-470 on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
TNP-470
-
96-well plates
-
BrdU Cell Proliferation Assay Kit
Procedure:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 medium.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of TNP-470 (e.g., 0.1, 1, 10, 100 ng/mL) for 48 hours.
-
During the final 2-4 hours of incubation, add BrdU to each well.
-
Fix the cells and detect BrdU incorporation according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to untreated control cells.
Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
Materials:
-
Fertilized chicken eggs
-
TNP-470 formulated for topical application
-
Thermostable filter paper discs
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8, place a filter paper disc saturated with TNP-470 (or vehicle control) onto the CAM.
-
Reseal the window and continue incubation.
-
On day 12, examine the CAM under a stereomicroscope.
-
Quantify the degree of angiogenesis by counting the number of blood vessel branches within the area of the filter disc.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-angiogenic potential of a compound like TNP-470.
Caption: Experimental workflow for assessing anti-angiogenic compounds.
References
Methodological & Application
Application Notes and Protocols for TH470 (TNP-470) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH470, also known as TNP-470 or AGM-1470, is a synthetic analogue of fumagillin, a naturally occurring angiogenesis inhibitor.[1] It exerts its biological effects by irreversibly inhibiting methionine aminopeptidase-2 (MetAP2), a key enzyme involved in the post-translational modification of proteins.[2][3] This inhibition leads to cell cycle arrest and, in some cases, apoptosis, making this compound a compound of significant interest in cancer research and drug development.[2][4] Primarily, this compound is recognized for its potent anti-angiogenic properties, demonstrating a cytostatic effect on endothelial cells at low concentrations.[3] However, at higher concentrations, it exhibits cytotoxic effects on a variety of tumor cell lines.[3][5]
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines in vitro, along with a summary of its reported efficacy and a visualization of its mechanism of action.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 5-10 | [5] |
| HL-60/ADR | Leukemia (Adriamycin-resistant) | 5-10 | [5] |
| HL-60/VCR | Leukemia (Vincristine-resistant) | 5-10 | [5] |
| ARH77 | Myeloma | 5-10 | [5] |
| U266 | Myeloma | Slightly higher than 5-10 | [5] |
| CH-1 | Ovarian | 10-15 | [5] |
| A2780 | Ovarian | 10-15 | [5] |
| A2780/ADR | Ovarian (Adriamycin-resistant) | 10-15 | [5] |
| SKOV3 | Ovarian (Platinum-resistant) | >40 | [5] |
| MDA-MB-231 | Breast Carcinoma | 15 | [5] |
| MCF-7 | Breast Carcinoma | 25 | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using a [³H]Thymidine Incorporation Assay
This protocol details a method to assess the effect of this compound on the proliferation of adherent cancer cell lines by measuring the incorporation of [³H]thymidine into newly synthesized DNA.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (TNP-470)
-
Vehicle control (e.g., 0.5% ethanol)
-
96-well cell culture plates
-
[³H]Thymidine (6.7 Ci/mmol)
-
Semiautomated cell harvester
-
Glass fiber filters
-
Scintillation counter
-
Liquid scintillation fluid
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 - 5,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. The final concentrations should span a range appropriate for the cell line being tested (refer to the IC50 table).
-
Also, prepare a vehicle control (e.g., 0.5% ethanol in complete culture medium).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells.
-
Incubate the plate for an additional 24 hours.
-
-
[³H]Thymidine Labeling:
-
After the 24-hour treatment period, add 1 µCi of [³H]thymidine to each well.
-
Incubate the plate for an additional 6 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using a semiautomated cell harvester.
-
Wash the filters to remove unincorporated [³H]thymidine.
-
Place the filters into scintillation vials containing liquid scintillation fluid.
-
Measure the amount of incorporated [³H]thymidine using a scintillation counter.
-
-
Data Analysis:
-
The data will be obtained as counts per minute (CPM).
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity via [³H]thymidine incorporation.
References
- 1. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking of methionine aminopeptidase-2 by TNP-470 induces apoptosis and increases chemosensitivity of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis inhibitor TNP-470: cytotoxic effects on human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH470 (TNP-470) In Vitro Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro dosage, administration, and key experimental protocols for TH470, also known as TNP-470 or AGM-1470. This synthetic analogue of fumagillin is a potent anti-angiogenic agent, primarily targeting endothelial cells to inhibit tumor growth.
Mechanism of Action
This compound exerts its anti-angiogenic effects by specifically inhibiting methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for endothelial cell proliferation.[1] This inhibition leads to a cytostatic block of endothelial cells in the G1 phase of the cell cycle.[2] This cell cycle arrest is mediated by the activation of the p53 tumor suppressor pathway and subsequent induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[3][4] While highly potent against endothelial cells, this compound shows significantly lower direct cytotoxicity against most tumor cell lines.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cell lines. A notable distinction exists between the high potency observed in endothelial cells versus the lower potency in cancer cell lines, underscoring its primary anti-angiogenic mechanism.
Table 1: Inhibitory Concentration (IC50) of this compound in Endothelial Cells
| Cell Line | Assay Type | IC50 Value | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Growth Inhibition | 15 pg/ml | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation | ~50 pM | [6] |
| Bovine Aortic Endothelial Cells (BAEC) | [3H]Thymidine Incorporation | Submicromolar range | [4] |
Table 2: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| PC-3 | Prostate Cancer | Anchorage-Independent Growth | 0.05 ng/ml | [7] |
| MDA-MB-231 | Breast Cancer | Anchorage-Independent Growth | 470 ng/ml | [7] |
| PC-3, MDA-MB-231, WiDr | Prostate, Breast, Colon | Monolayer Culture | ~5 µg/ml | [7] |
| MIAPaCa-2, AsPC-1, Capan-1 | Pancreatic Cancer | Cell Proliferation (MTT) | > 1 µg/ml | [8] |
| SCH, NUC-1, GCH-1(m) | Choriocarcinoma | Cell Growth Inhibition | Lower than epithelial cancers | [9][10] |
| TYK, Nakajima | Ovarian Cancer | Cell Growth Inhibition | Higher than choriocarcinoma | [9][10] |
| HEC-6, HEC-50, HEC-1-A | Endometrial Cancer | Cell Growth Inhibition | Higher than choriocarcinoma | [9][10] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published studies and standard laboratory procedures.
Protocol 1: Cell Viability and Proliferation Assay (MTT-Based)
This protocol is designed to assess the effect of this compound on the viability and proliferation of both endothelial and cancer cell lines.
Materials:
-
Target cells (e.g., HUVEC, PC-3, etc.)
-
Complete cell culture medium
-
This compound (TNP-470) stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be selected based on the cell type (e.g., pg/ml to ng/ml for endothelial cells; ng/ml to µg/ml for cancer cells). Remove the old medium from the wells and add 100 µl of the this compound-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µl of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Target cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: this compound inhibits MetAP-2, leading to p53 activation, p21 upregulation, and subsequent G1 cell cycle arrest in endothelial cells.
Caption: A generalized workflow for in vitro testing of this compound, from cell preparation to data analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AGM-1470, a potent angiogenesis inhibitor, prevents the entry of normal but not transformed endothelial cells into the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiogenesis inhibitor TNP-470 reduces human pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of angiogenesis inhibitor TNP-470 on tumor growth and metastasis of human cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application of TH470 in Fragile X Syndrome Research: Information Not Available
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information regarding the application of a compound designated "TH470" in the context of Fragile X syndrome research.
Our extensive investigation, aimed at providing detailed application notes and protocols for researchers, scientists, and drug development professionals, found no preclinical or clinical data, patents, or publications linking this compound to the study or treatment of Fragile X syndrome. The search included broad terms related to neurodevelopmental disorders and specific inquiries into the mechanism of action of this compound.
Fragile X syndrome is the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder.[1][2] It results from a mutation in the FMR1 gene, which leads to a deficiency of the FMRP protein, crucial for normal synaptic function and brain development.[1][3] Current research into therapeutic interventions for Fragile X syndrome is exploring various molecular targets and pathways to address the downstream effects of FMRP deficiency, such as neuronal hyperexcitability and altered protein synthesis.[4]
While the user's request specified the creation of detailed scientific content, the absence of any discernible connection between "this compound" and Fragile X syndrome in the available information makes it impossible to fulfill the core requirements of the prompt, which include:
-
Data Presentation: No quantitative data exists to be summarized.
-
Experimental Protocols: No cited experiments involving this compound in Fragile X models are available to detail.
-
Visualization of Pathways and Workflows: Without a known mechanism of action or experimental use, no relevant diagrams can be generated.
It is possible that "this compound" is an internal compound designation not yet disclosed in public forums, a discontinued research project, or a misidentification. Researchers interested in novel therapeutic agents for Fragile X syndrome are encouraged to consult scientific literature for compounds with established mechanisms of action in relevant pathways, such as those targeting mGluR5, GABA receptors, phosphodiesterase (PDE) enzymes, or ion channels.
References
- 1. Neurodevelopmental disorders: 2021 update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HNRNPU: Key to Neurodevelopmental Disorders such as Intellectual Delay, Epilepsy, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Epigenome in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theratechnologies Announces New Preclinical Findings for Its Lead Investigational Peptide-Drug Conjugate TH1902 for the Potential Treatment of Metastatic Cancers | Theratechnologies Inc. [theratech.gcs-web.com]
Application Notes and Protocols for Studying LIMK-Associated Diseases with TH470
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin dynamics.[1] They act as downstream effectors of Rho GTPase signaling pathways, including Rho/ROCK and Rac/PAK.[1] A primary substrate of LIMKs is cofilin, an actin-depolymerizing factor.[2] By phosphorylating cofilin at Serine 3, LIMKs inactivate its actin-severing activity, leading to the stabilization and accumulation of F-actin filaments.[2][3] This modulation of the actin cytoskeleton is crucial for various cellular processes, including cell migration, invasion, and morphology.[4][5]
Dysregulation of LIMK signaling has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target. Overexpression and hyperactivity of LIMKs are associated with increased metastatic potential in various cancers, including breast, prostate, and glioblastoma.[4][6] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, aberrant LIMK activity is linked to synaptic dysfunction and neuronal damage.[7][8][9]
TH470 is a potent and highly selective inhibitor of both LIMK1 and LIMK2.[10] As a Type II inhibitor, it binds to the DFG-out conformation of the kinase domain, offering a high degree of selectivity.[11] These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to investigate the role of LIMKs in associated diseases.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| LIMK1 | 9.8 | Biochemical | [10] |
| LIMK2 | 13 | Biochemical | [10] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration | Time | Reference |
| Neurite Outgrowth | N1E-115 | Inhibition | 0.05-5 µM | 12 h | [10] |
| Add more data here as it becomes available from further research |
Table 3: Kinase Selectivity Profile of a Representative LIMK Inhibitor (LIMKi)¹
| Kinase | % Inhibition @ 10 µM |
| LIMK1 | >90% |
| LIMK2 | >90% |
| Other Kinases | <10% for the majority of kinases screened |
¹Data from a kinome scan of a representative LIMK inhibitor demonstrates high selectivity. A full kinome scan for this compound is recommended for comprehensive selectivity profiling.[12]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. New target for drug intervention in Alzheimer's disease identified | EurekAlert! [eurekalert.org]
- 2. rsc.org [rsc.org]
- 3. In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIM kinase inhibition reduces breast cancer growth and invasiveness but systemic inhibition does not reduce metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for TH470, a Novel TGF-β Pathway Inhibitor
Disclaimer: The following information is provided for research purposes only. As "TH470" does not correspond to a widely known compound in the public domain as of the last update, this document presents a hypothetical application note and protocol based on a fictional selective inhibitor of the Transforming Growth Factor-β (TGF-β) pathway. The methodologies described are based on standard laboratory practices for similar small molecule inhibitors.
Introduction
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFBR1) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various pathologies, most notably in cancer, where it can promote tumor growth, invasion, and immunosuppression.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell-based assays to investigate its inhibitory effects on the TGF-β signaling cascade.
Physicochemical Properties and Solubility of this compound
Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results.[3][4] The following table summarizes the key physicochemical properties of the hypothetical compound this compound.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use the exact molecular weight from the product datasheet for calculations. |
| Appearance | White to off-white crystalline solid | |
| Purity | >99% (by HPLC) | |
| Solubility | Soluble in DMSO (>50 mg/mL) | Insoluble in water. |
| Soluble in Ethanol (>10 mg/mL) | ||
| Storage (Solid) | -20°C | Protect from light and moisture. |
| Storage (Stock Solution) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Protocol:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 450.5 g/mol x 1000 mg/g = 4.505 mg
-
-
Dissolution: Add the weighed this compound to a sterile tube. Add the appropriate volume of DMSO to achieve the final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Protocol: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation
This protocol outlines a method to validate the bioactivity of the prepared this compound stock solution by measuring its ability to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cell-based assay.
Materials:
-
A suitable cell line (e.g., A549, HaCaT)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 nM). Add the diluted this compound or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
TGF-β Stimulation: Add recombinant TGF-β1 to each well to a final concentration of 5 ng/mL. Do not add TGF-β1 to the negative control well. Incubate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Perform SDS-PAGE and western blotting according to standard procedures to detect the levels of phosphorylated SMAD2/3, total SMAD2/3, and the loading control.
Hypothetical Dose-Response Data:
| This compound Concentration (nM) | p-SMAD2/3 Level (Relative to Stimulated Control) |
| 0 (Unstimulated) | 0.05 |
| 0 (Stimulated + Vehicle) | 1.00 |
| 10 | 0.75 |
| 100 | 0.20 |
| 1000 | 0.08 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound activity.
References
Application Notes and Protocols for TH470 in Cellular Models of Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH470 is a potent and highly selective inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2), two key regulators of actin and microtubule dynamics within cells.[1][2] Deregulation of LIMK activity has been implicated in the pathology of several neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, and Fragile X syndrome, making it a compelling target for therapeutic intervention.[1][3][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cellular models relevant to neurodegenerative disease research.
Mechanism of Action: The LIMK Signaling Pathway
LIM kinases play a crucial role in synaptic function and neuronal morphology by phosphorylating and thereby inactivating cofilin, an actin-depolymerizing factor.[5][6] Overactivation of LIMK leads to an accumulation of phosphorylated cofilin (p-cofilin), resulting in excessive stabilization of actin filaments. This disrupts the dynamic nature of the actin cytoskeleton, which is essential for processes such as neurite outgrowth, dendritic spine formation, and synaptic plasticity.[4][6] In neurodegenerative conditions like Alzheimer's disease, the accumulation of pathological proteins such as beta-amyloid can lead to LIMK1 overactivation, contributing to the loss of dendritic spines, a hallmark of cognitive decline.[5][7]
This compound, as a selective inhibitor of LIMK1 and LIMK2, can reverse the over-phosphorylation of cofilin, restoring normal actin dynamics and potentially protecting neurons from the degenerative effects of pathological insults.[1]
Figure 1: Simplified LIMK signaling pathway in neurodegeneration.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on available in vitro studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
|---|---|
| LIMK1 | 9.8[1][2] |
Table 2: Cellular Activity in a Neurite Outgrowth Model
| Cell Line | Assay | Concentration Range | Duration | Effect |
|---|
| N1E-115 | Neurite Outgrowth | 0.05 - 5 µM | 12 hours | Dose-dependent inhibition of neurite growth[1][8] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in cellular models of neurodegenerative disorders.
Protocol 1: Neurite Outgrowth Assay in N1E-115 Neuroblastoma Cells
This protocol is designed to assess the effect of this compound on neurite outgrowth, a fundamental process in neuronal development and regeneration that is often dysregulated in neurodegenerative diseases.
Materials:
-
N1E-115 neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free DMEM/F12 medium
-
This compound (stock solution prepared in DMSO)
-
Poly-L-lysine coated 96-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution (e.g., Phalloidin for F-actin and DAPI for nuclei)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Culture N1E-115 cells in complete medium until they reach 70-80% confluency.
-
Trypsinize and seed the cells onto poly-L-lysine coated 96-well plates at a density of 5,000 cells per well.
-
Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Induction of Neurite Outgrowth:
-
After 24 hours, gently aspirate the complete medium and replace it with serum-free medium to induce differentiation and neurite outgrowth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control if available.
-
Incubate the cells for 12 hours.
-
-
Cell Staining and Imaging:
-
After the incubation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the cells with a fluorescently labeled phalloidin solution to visualize F-actin in the neurites and DAPI to counterstain the nuclei.
-
Image the plates using a high-content imaging system.
-
-
Data Analysis:
-
Use appropriate software to quantify neurite length, number of neurites per cell, and cell viability (based on nuclei count).
-
Analyze the data to determine the dose-dependent effect of this compound on neurite outgrowth.
-
Figure 2: Experimental workflow for the neurite outgrowth assay.
Protocol 2: Investigating this compound in an Alzheimer's Disease Cellular Model (Hypothetical Application)
While direct studies of this compound in Alzheimer's disease (AD) models are not yet widely published, its mechanism of action strongly suggests its utility in this context. The LIMK1 inhibitor SR7826 has been shown to protect against beta-amyloid-induced dendritic spine loss.[7] This protocol outlines a potential application of this compound in a similar model.
Cellular Model: Primary hippocampal neurons or iPSC-derived neurons from an AD patient model (e.g., carrying a familial AD mutation).
Objective: To determine if this compound can rescue beta-amyloid (Aβ)-induced dendritic spine loss.
Materials:
-
Primary hippocampal neurons or iPSC-derived neurons
-
Appropriate neuronal culture medium
-
Oligomeric Aβ42 peptides
-
This compound (stock solution in DMSO)
-
Fixation and staining reagents for dendritic spines (e.g., antibodies against MAP2 and synaptophysin, or fluorescent protein reporters)
-
Confocal microscope
Procedure:
-
Neuron Culture:
-
Culture primary or iPSC-derived neurons according to established protocols until mature synapses and dendritic spines are formed.
-
-
Treatment:
-
Pre-treat the neurons with various concentrations of this compound for 1-2 hours.
-
Add oligomeric Aβ42 to the culture medium at a concentration known to induce synaptic toxicity.
-
Include control groups: vehicle + no Aβ, vehicle + Aβ, and this compound alone.
-
Incubate for 24-48 hours.
-
-
Immunocytochemistry and Imaging:
-
Fix and stain the neurons to visualize dendrites and dendritic spines.
-
Acquire high-resolution images of dendritic segments using a confocal microscope.
-
-
Data Analysis:
-
Quantify dendritic spine density and morphology (e.g., length, head width) using image analysis software.
-
Compare the results between the different treatment groups to assess the protective effect of this compound against Aβ-induced synaptotoxicity.
-
Conclusion
This compound is a valuable research tool for investigating the role of LIMK in the pathophysiology of neurodegenerative disorders. Its high selectivity and potency make it suitable for a range of cellular assays. The provided protocols offer a starting point for researchers to explore the therapeutic potential of LIMK inhibition in various models of neurodegeneration. Further studies are warranted to explore the efficacy of this compound in specific disease models of Alzheimer's, Parkinson's, and other related disorders.
References
- 1. GtR [gtr.ukri.org]
- 2. Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of Actin-Depolymerizing Factor/Cofilin by LIM-Kinase Mediates Amyloid β-Induced Degeneration: A Potential Mechanism of Neuronal Dystrophy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling Protein Synthesis as A Biomarker in Fragile X Syndrome Patient-Derived Cells [mdpi.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: TH470, a Novel Cdc42 Inhibitor for Cancer Cell Migration Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Metastasis, the process of cancer cell dissemination from a primary tumor to distant sites, is the leading cause of cancer-related mortality.[1][2][3] A critical step in metastasis is cancer cell migration, a complex process involving dynamic reorganization of the actin cytoskeleton.[4][5] The Rho family of small GTPases, including Cdc42, are master regulators of these cytoskeletal changes.[4][6][7]
Cell division control protein 42 homolog (Cdc42) is a key player in establishing cell polarity and promoting the formation of filopodia and invadopodia, structures essential for directional sensing and invasion through the extracellular matrix.[8][9] Overexpression and hyperactivation of Cdc42 have been documented in numerous cancers, correlating with increased invasion and poor prognosis.[10][11] Consequently, targeting Cdc42 and its downstream signaling pathways presents a promising therapeutic strategy to inhibit cancer metastasis.[10][12]
This application note describes the use of TH470 , a potent and selective small molecule inhibitor of Cdc42, in studying cancer cell migration. We provide detailed protocols for in vitro assays to characterize the inhibitory effect of this compound on cancer cell migration and invasion, and present representative data demonstrating its efficacy.
Mechanism of Action: this compound Inhibition of the Cdc42 Signaling Pathway
This compound is a hypothetical, selective, non-competitive inhibitor of Cdc42. It is designed to lock Cdc42 in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors. This inhibition disrupts the signaling cascade that leads to actin polymerization and the formation of migratory protrusions.
The canonical Cdc42 signaling pathway begins with the activation of Cdc42 by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP. In its active, GTP-bound state, Cdc42 binds to and activates various downstream effectors, including p21-activated kinases (PAKs) and N-WASP.[11] These effectors, in turn, regulate the Arp2/3 complex to initiate actin polymerization, leading to the formation of filopodia and invadopodia, which are crucial for cell migration and invasion.[8][9] By inhibiting Cdc42 activation, this compound effectively blocks these downstream events.
Quantitative Data Summary
The inhibitory effects of this compound were quantified using various in vitro cancer cell migration and invasion assays. All experiments were performed using the MDA-MB-231 human breast cancer cell line, known for its high metastatic potential.
Table 1: Dose-Dependent Inhibition of MDA-MB-231 Cell Migration and Invasion by this compound
| This compound Concentration (µM) | Migration Inhibition (%) (Wound Healing Assay, 24h) | Invasion Inhibition (%) (Transwell Assay, 24h) |
| 0 (Vehicle) | 0 ± 0 | 0 ± 0 |
| 0.1 | 15.3 ± 2.1 | 22.5 ± 3.4 |
| 1 | 45.8 ± 4.5 | 58.1 ± 5.2 |
| 10 | 88.2 ± 3.7 | 92.4 ± 2.9 |
| IC50 (µM) | ~1.2 | ~0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cdc42 Activity and Downstream Effector Phosphorylation
| Treatment (10 µM this compound, 6h) | Relative Active Cdc42-GTP Levels (%) | Relative p-PAK1 (Thr423) Levels (%) |
| Vehicle Control | 100 ± 0 | 100 ± 0 |
| This compound | 18.5 ± 4.2 | 25.3 ± 5.8 |
Data are presented as mean ± standard deviation from three independent experiments. Levels were quantified by Western blot analysis and normalized to total protein.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay measures collective cell migration.[1][13]
References
- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor stromal topography promotes chemoresistance in migrating breast cancer cell clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasticity of cancer cell invasion: Patterns and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GTPases: Big Players in Breast Cancer Initiation, Metastasis and Therapeutic Responses [mdpi.com]
- 6. RHO GTPases in cancer: known facts, open questions, and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus on Cdc42 in Breast Cancer: New Insights, Target Therapy Development and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc42 in oncogenic transformation, invasion, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Rho GTPase Cdc42 promotes adhesion and invasion in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Methodological Guide for In Vivo Studies of a CD47-Targeting Agent
Disclaimer: The compound "TH470" is not referenced in publicly available scientific literature. This guide is based on the extensive research and established methodologies for the in vivo study of CD47 inhibitors, a prominent class of cancer immunotherapeutics. It is presumed that "this compound" is a representative of this class.
Introduction
Cluster of Differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells, including cancer cells. It functions as a crucial "don't eat me" signal by binding to its receptor, Signal-Regulatory Protein Alpha (SIRPα), on phagocytic cells like macrophages.[1][2] This interaction inhibits phagocytosis, allowing cancer cells to evade the innate immune system.[1] Many cancer types overexpress CD47, and this overexpression is often correlated with poor patient survival.[3][4][5] Consequently, blocking the CD47-SIRPα axis has emerged as a promising therapeutic strategy in oncology.[3][6][7][8]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals conducting in vivo studies on a putative CD47-targeting agent, hereafter referred to as "the compound."
The CD47-SIRPα Signaling Pathway
The primary mechanism of action for CD47-targeting therapies is the blockade of the CD47-SIRPα interaction.[6] This inhibition removes the "don't eat me" signal, enabling macrophages to recognize and engulf cancer cells.[6][7] This process can also lead to the cross-presentation of tumor antigens to T cells, thereby bridging innate and adaptive immunity.[5][7][8]
Experimental Protocols for In Vivo Studies
A robust in vivo testing program is critical to evaluate the efficacy and mechanism of action of a CD47-targeting agent.
Animal Models
The choice of animal model is crucial and depends on the study's objectives.
-
Syngeneic Models: These models utilize immunocompetent mice, allowing for the evaluation of the compound's effect on a fully functional immune system, including both innate and adaptive responses.[9][10] This is essential for understanding the interplay between macrophages, dendritic cells, and T cells following CD47 blockade.[11]
-
Xenograft Models: These models involve implanting human tumor cells into immunodeficient mice. They are useful for evaluating the compound's efficacy against human cancers.
-
Recommended Strains: NOD-scid IL2Rgamma-null (NSG) mice are often used as they retain functional macrophages.[12] However, it's noted that the SIRPα allele in NOD-background mice has a higher affinity for human CD47, which might amplify the therapeutic effect.[9]
-
Tumor Cell Lines: A wide range of human cancer cell lines expressing CD47 can be used, such as NCI-H82 (SCLC) or patient-derived xenografts (PDX).[12]
-
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a human immune system. These models are valuable for assessing the compound's interaction with human immune cells and potential toxicities.
Dosing and Administration
-
Formulation: The compound should be formulated in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
-
Route of Administration: Intraperitoneal (i.p.) injection is common for preclinical antibody studies.[10][11] Intratumoral injections can also be considered.[11]
-
Dose and Schedule: Dosing can vary, but a typical starting point for an anti-CD47 antibody in mice is 10 mg/kg administered daily or every other day.[1][10][12] Dose-ranging studies are recommended to determine the optimal therapeutic window.
Tumor Efficacy Study Workflow
The following workflow outlines a typical in vivo efficacy study.
Pharmacodynamic (PD) Studies
PD studies are essential to confirm that the compound is engaging its target and eliciting the expected biological effects.
-
Tumor Tissue Analysis:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): At the end of the study, tumors should be harvested, fixed, and sectioned. Staining for markers such as CD68 or F4/80 (macrophages), CD8 (cytotoxic T cells), and cleaved caspase-3 (apoptosis) can provide insights into the tumor microenvironment.[10][13]
-
Flow Cytometry: A portion of the tumor can be dissociated into a single-cell suspension for flow cytometric analysis. This allows for the quantification of various immune cell populations (e.g., M1 vs. M2 macrophages, T cells, NK cells).[10]
-
-
In Vivo Phagocytosis Assay:
-
Label tumor cells with a fluorescent dye (e.g., CFSE).
-
Inject the labeled tumor cells into the peritoneal cavity or subcutaneously in mice.
-
Administer the CD47-targeting compound.
-
After a few hours, harvest peritoneal lavage fluid or the tumor and analyze by flow cytometry for the percentage of macrophages (e.g., F4/80+) that have engulfed the fluorescent tumor cells.
-
-
Blood-Based Biomarkers:
-
Complete Blood Count (CBC): Monitor for potential on-target toxicities such as anemia and thrombocytopenia, as red blood cells and platelets also express CD47.[5]
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the serum to assess immune activation.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| Isotype Control (10 mg/kg) | 10 | 1450 ± 140 | 3.3 | >0.05 |
| "this compound" (5 mg/kg) | 10 | 900 ± 100 | 40.0 | <0.05 |
| "this compound" (10 mg/kg) | 10 | 500 ± 75 | 66.7 | <0.001 |
Table 2: Pharmacodynamic Analysis of Tumor Microenvironment
| Treatment Group | N | % CD8+ T Cells of CD45+ Cells ± SEM | % F4/80+ Macrophages of CD45+ Cells ± SEM | M1/M2 Macrophage Ratio ± SEM |
| Vehicle Control | 5 | 5.2 ± 1.1 | 10.5 ± 2.3 | 0.5 ± 0.1 |
| "this compound" (10 mg/kg) | 5 | 15.8 ± 2.5 | 25.1 ± 3.0 | 2.1 ± 0.4 |
| p < 0.05 vs. Vehicle Control |
Conclusion
The in vivo evaluation of a CD47-targeting agent like "this compound" requires a multi-faceted approach. Careful selection of animal models is paramount to appropriately assess both direct anti-tumor effects and the crucial contribution of the immune system. Efficacy studies should be complemented by robust pharmacodynamic analyses to confirm the mechanism of action and understand the resulting changes in the tumor microenvironment. The protocols and guidelines presented here provide a comprehensive framework for the preclinical development of this promising class of cancer immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. CD47-targeting antibodies as a novel therapeutic strategy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CD47-related Signaling Pathways & Research Progress on the Relationship with Related Diseases (Part One) – Creative Biolabs Blog [creative-biolabs.com]
- 5. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 6. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD47 as a promising therapeutic target in oncology [frontiersin.org]
- 8. Therapeutic Targeting of the Macrophage Immune Checkpoint CD47 in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CD47: the achievements and concerns of current studies on cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effects of anti-CD47 immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CD47-blocking immunotherapies stimulate macrophage-mediated destruction of small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alxoncology.com [alxoncology.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TH470 Solubility Issues
Welcome to the technical support center for TH470. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solutions, it is recommended to use a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it at -20°C or -80°C for stability.
Q2: My this compound precipitated out of solution after diluting the DMSO stock in my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try performing a serial dilution to find the maximum soluble concentration.
-
Increase the solvent concentration: A small percentage of the organic solvent from your stock solution may be necessary to maintain solubility in the final aqueous solution. However, be mindful of the solvent's potential effects on your experimental system.[1]
-
Use a different solvent: Consider using a less polar organic solvent for your stock solution if DMSO is not providing the desired solubility upon dilution.
-
Incorporate surfactants or co-solvents: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent can help to increase the solubility of this compound in aqueous solutions.[2][3]
Q3: How can I determine the solubility of this compound in a specific buffer?
A simple method to determine solubility is through a visual assessment of saturation. Prepare a series of dilutions of this compound in the desired buffer. The highest concentration that remains clear and free of precipitate after a defined incubation period (e.g., 24 hours) at a specific temperature can be considered its approximate solubility under those conditions. For more precise measurements, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of soluble compound.
Q4: Does the pH of the buffer affect the solubility of this compound?
Yes, the pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.[2][4] It is recommended to test the solubility of this compound across a range of pH values relevant to your experimental conditions to identify the optimal pH for solubility.
Troubleshooting Guides
Issue 1: this compound Precipitation During Storage
Symptoms:
-
Visible precipitate or crystals in the stock solution vial.
-
Inconsistent results in experiments using the same stock solution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the compound concentration and lead to precipitation. Parafilm can be used to further secure the cap. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials to minimize temperature fluctuations.[2][4] |
| Low Temperature Storage | While low temperatures are generally recommended for stability, some compounds can precipitate out of certain solvents at -20°C or -80°C. If this is suspected, try storing a small aliquot at 4°C (if stability allows) to see if the precipitate redissolves. Always gently warm the vial to room temperature and vortex before use to ensure the compound is fully dissolved. |
| Compound Degradation | Over time, the compound may degrade, leading to less soluble byproducts. If the stock solution is old, it is advisable to prepare a fresh one. Factors like light exposure and the presence of oxygen can accelerate degradation.[4] |
Issue 2: Inconsistent Biological Activity
Symptoms:
-
High variability in experimental results between different batches of this compound or different stock solutions.
-
Loss of expected biological activity over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solution. Visually inspect for any undissolved particles. Gentle warming (if the compound is heat-stable) and vortexing can aid in dissolution. |
| Precipitation in Assay Media | As discussed in the FAQs, precipitation upon dilution into aqueous media is a common problem. This can lead to a lower effective concentration of the compound and thus, reduced biological activity. Refer to the troubleshooting steps in FAQ Q2 . |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. Using low-adhesion microplates and tubes, or including a carrier protein like Bovine Serum Albumin (BSA) in your buffer can help mitigate this issue. |
| Chemical Instability | The compound may be unstable in your experimental buffer due to factors like pH, light, or the presence of reactive chemical species.[2][3][4] It is recommended to prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Determine the required mass of this compound for your desired volume of 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) .
-
Weigh the calculated amount of this compound powder into a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if the compound is heat-stable.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Aqueous Solubility by Visual Inspection
Materials:
-
10 mM this compound DMSO stock solution
-
Experimental aqueous buffer
-
Clear microcentrifuge tubes or a 96-well plate
-
Pipettes
Methodology:
-
Prepare a series of dilutions of the this compound stock solution into your experimental buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all dilutions and include a DMSO-only control.
-
Incubate the dilutions at your experimental temperature for a set period (e.g., 2, 12, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation. A clear solution indicates that the compound is soluble at that concentration. The presence of a cloudy appearance, sediment, or crystals indicates precipitation.
-
The highest concentration that remains clear is the approximate aqueous solubility of this compound under those specific conditions.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: Experimental workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Optimizing Compound TH470 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel therapeutic agent, TH470. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure maximum efficacy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in-vitro experiments?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. This range is based on preliminary screening data. However, the optimal concentration is highly cell-line dependent and should be determined empirically for your specific model system.
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the entire vial with the appropriate volume of sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the tyrosine kinase receptor, TK-Receptor Alpha. By binding to the ATP-binding pocket, it blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells harboring specific mutations.
Q4: Is this compound soluble in aqueous media?
A4: this compound has low solubility in aqueous media. For cell culture experiments, it is essential to first dissolve it in DMSO and then dilute it to the final working concentration in the culture medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results between experiments.
-
Question: I am observing significant variability in the efficacy of this compound even when using the same concentration. What could be the cause?
-
Answer:
-
Stock Solution Integrity: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh dilutions from a new aliquot for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Cell Seeding Density: Verify that you are seeding the same number of cells for each experiment, as confluency can affect cellular response to treatment.
-
Assay Timing: Perform your assays at consistent time points after treatment with this compound.
-
Issue 2: Higher than expected cell death in control (vehicle-treated) groups.
-
Question: My control cells, treated only with DMSO, are showing significant toxicity. How can I address this?
-
Answer:
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Higher concentrations can be toxic to many cell lines.
-
DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture.
-
Cell Line Sensitivity: Some cell lines are particularly sensitive to DMSO. If you suspect this is the case, perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cells.
-
Issue 3: this compound appears to have low efficacy, even at high concentrations.
-
Question: I am not observing the expected level of apoptosis or growth inhibition, even at concentrations up to 50 µM. What should I check?
-
Answer:
-
Target Expression: Confirm that your cell line expresses the target receptor, TK-Receptor Alpha, at sufficient levels. You can verify this by Western blot or qPCR.
-
Drug Stability: Ensure that this compound is stable in your culture medium over the duration of your experiment. You may need to refresh the medium with a new drug dilution for longer incubation periods.
-
Incubation Time: It is possible that a longer incubation time is required to observe the effects of this compound. Consider extending your treatment duration to 48 or 72 hours.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Mutation | IC50 (µM) |
| A549 | Lung Cancer | Wild-Type | > 50 |
| HCT116 | Colon Cancer | KRAS G13D | 25.3 |
| MCF-7 | Breast Cancer | Wild-Type | 15.8 |
| PC-3 | Prostate Cancer | PTEN null | 5.2 |
Table 2: Dose-Dependent Effect of this compound on Cell Viability
| Concentration (µM) | % Viability (PC-3 cells) | % Viability (HCT116 cells) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 85% | 92% |
| 5 | 52% | 78% |
| 10 | 28% | 65% |
| 25 | 10% | 51% |
| 50 | < 5% | 35% |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, with the highest concentration being 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits TK-Receptor Alpha, blocking downstream PI3K/Akt and MAPK/ERK signaling.
Caption: Workflow for determining the IC50 value of this compound using an MTT assay.
Technical Support Center: TH470 Experimental Series
Important Notice: Initial searches for a compound specifically designated "TH470" did not yield specific results in the public domain. The following technical support guide has been generated based on common challenges and protocols associated with a representative small molecule inhibitor, TNP-470, which shares some phonetic similarity and is used in cancer research. This information is intended to serve as a framework for researchers working with similar investigational compounds.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during in vitro and in vivo experiments with investigational small molecule inhibitors.
In Vitro Studies
Question: My compound is showing poor solubility in aqueous media, leading to precipitation in my cell culture. What can I do?
Answer: Poor aqueous solubility is a common challenge. Here are a few troubleshooting steps:
-
Solvent Selection: While ethanol may be used for initial stock solutions, it's crucial to use a solvent that is compatible with your specific cell line and experimental setup.
-
Final Concentration: Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Formulation: Consider using a formulation agent. For instance, some studies have utilized specific formulations to improve the stability and delivery of similar compounds.
Question: I am observing high variability in my cell viability assay results. What are the potential causes?
Answer: Variability in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.[1]
-
Compound Distribution: Inadequate mixing of the compound in the media can lead to concentration gradients across the plate.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incubation Time: Adhere to a consistent incubation time for all plates.
Question: How can I investigate potential off-target effects of my compound?
Answer: Off-target effects are a significant concern with any new compound.[2][3][4][5][6] A multi-faceted approach is recommended:
-
Target Profiling: Screen your compound against a panel of related and unrelated targets (e.g., kinases, receptors).
-
Phenotypic Screening: Observe for unexpected cellular phenotypes that are inconsistent with the known on-target effect.
-
Rescue Experiments: If the on-target effect is known, attempt to "rescue" the phenotype by overexpressing the target or introducing a resistant mutant.
In Vivo Studies
Question: What are common challenges when transitioning from in vitro to in vivo studies with a novel inhibitor?
Answer: The transition to animal models introduces several complexities:
-
Pharmacokinetics (PK): Poor bioavailability, rapid metabolism, or rapid clearance can result in insufficient exposure of the compound to the target tissue. A thorough PK study is essential.
-
Toxicity: The compound may exhibit unforeseen toxicity in a whole organism that was not apparent in cell culture. Dose-escalation studies are necessary to determine the maximum tolerated dose (MTD).
-
Model Selection: The choice of animal model is critical and should be relevant to the human disease being studied.[7][8]
Question: My compound is not showing the expected efficacy in my animal model, despite promising in vitro data. What should I investigate?
Answer: Several factors could contribute to a lack of in vivo efficacy:
-
Insufficient Target Engagement: Confirm that the compound is reaching the tumor or target tissue at a sufficient concentration to inhibit the target. This can be assessed through biomarker analysis in tissue samples.
-
Tumor Microenvironment: The complex tumor microenvironment can influence drug response in ways that are not recapitulated in vitro.
-
Development of Resistance: The tumor may develop resistance to the compound over time.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a logical workflow for troubleshooting variability in cell-based assays.
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Experimental Protocols
Protocol 1: General Adherent Cell Culture Maintenance
This protocol outlines the basic steps for maintaining adherent cell lines in culture.[9][10][11]
-
Preparation: Warm the required volume of complete growth medium and trypsin-EDTA solution to 37°C in a water bath.
-
Aspiration: Remove the spent medium from the cell culture flask.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum.
-
Trypsinization: Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralization: Add complete growth medium to the flask to neutralize the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifugation: Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Subculturing: Transfer an appropriate volume of the cell suspension to a new culture flask containing fresh medium.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
Protocol 2: In Vivo Tumor Model Efficacy Study
This protocol provides a general outline for an efficacy study in a xenograft mouse model.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the investigational compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Continue to monitor tumor growth and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an investigational inhibitor.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by this compound.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. [labroots.com]
- 6. researchgate.net [researchgate.net]
- 7. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 11. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Improving TH470 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the selective LIMK1/2 inhibitor, TH470.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of LIM kinase 1 and 2 (LIMK1/2).[1] It functions as a type II inhibitor, binding to an allosteric site on the kinase, which is distinct from the ATP-binding pocket. This binding stabilizes an inactive conformation of the enzyme, preventing it from phosphorylating its downstream targets, such as cofilin. The inhibition of LIMK leads to the modulation of actin dynamics, which is crucial for cellular processes like motility and morphology.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For long-term storage, it is recommended to store the solid compound at -20°C for up to three years or at 4°C for up to two years. DMSO stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What could be the cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous environments.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final experimental medium will cause it to precipitate.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the cell culture medium can reduce the solubility of this compound.
-
pH and Temperature: The solubility of small molecules can be sensitive to changes in pH and temperature.
Q4: How can I visually identify this compound precipitation in my experiment?
Precipitation can appear as:
-
Visible particles or crystals: You might see distinct solid matter in your flask, plate, or tube.
-
Cloudiness or turbidity: The solution may look hazy or milky.
-
A thin film on the surface: A layer of the compound may form on the surface of the liquid or at the bottom of the container.
It is crucial to differentiate precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a pH change (indicated by the phenol red indicator in the medium) and the presence of motile organisms under a microscope.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution into Aqueous Buffers or Cell Culture Media
| Potential Cause | Troubleshooting Steps |
| High final DMSO concentration | Ensure the final concentration of DMSO in your experiment is kept low, ideally below 0.5%, and not exceeding 1%. High concentrations of DMSO can be toxic to cells and can also promote compound precipitation. |
| Rapid dilution ("solvent shock") | Add the this compound DMSO stock solution to the aqueous medium dropwise while gently vortexing or swirling the solution. This gradual addition can help to prevent localized high concentrations of the compound that can lead to precipitation. |
| Exceeding solubility limit | Determine the kinetic solubility of this compound in your specific experimental medium. If the desired final concentration is too high, consider redesigning the experiment with a lower concentration. |
| Interaction with media components | If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if your experimental design allows. You can also test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if specific media components are causing the issue. |
| pH-dependent solubility | Ensure the pH of your buffer or medium is within a range that favors this compound solubility. If possible, test the solubility at slightly different pH values. |
| Temperature effects | Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Ensure consistent temperature control throughout the experiment. |
Issue 2: Gradual Precipitation of this compound During Long-Term Experiments
| Potential Cause | Troubleshooting Steps |
| Compound instability over time at 37°C | Assess the stability of this compound in your experimental medium over the time course of your experiment. This can be done by preparing a solution of this compound in the medium, incubating it under the same conditions as your experiment, and analyzing samples at different time points by HPLC to check for degradation or precipitation. |
| Evaporation of solvent | In long-term cell culture experiments, evaporation from multi-well plates can concentrate the compound and lead to precipitation. Ensure proper humidification in the incubator and consider using plate sealers for long incubations. |
| Cellular metabolism affecting local pH | High cell density can lead to changes in the local pH of the culture medium, which may affect the solubility of this compound. Use a medium with a robust buffering system (e.g., containing HEPES) and monitor the pH of your cultures. |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Value/Recommendation | Reference |
| Solubility in DMSO | 10 mM | [1] |
| Storage of Solid Compound | -20°C (up to 3 years) or 4°C (up to 2 years) | [2] |
| Storage of DMSO Stock Solution | -80°C (up to 6 months) or -20°C (up to 1 month) | [2][3] |
Table 2: General Troubleshooting for Small Molecule Stability
| Factor | Potential Issue | Mitigation Strategy |
| Solvent | Poor solubility, degradation | Use anhydrous, high-purity DMSO for stock solutions. Minimize the final concentration of organic solvent in aqueous solutions. |
| pH | Degradation (hydrolysis), precipitation | Determine the optimal pH range for stability and solubility. Use appropriate buffers to maintain a stable pH. |
| Temperature | Degradation, precipitation | Store stock solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles. Pre-warm working solutions to the experimental temperature. |
| Light | Photodegradation | Store stock solutions in amber vials or protect them from light. |
| Oxygen | Oxidation | If the compound is known to be oxygen-sensitive, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 605.73 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 605.73 g/mol = 0.00060573 g = 0.60573 mg
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a fume hood.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 0.60573 mg, add 100 µL of DMSO to make a 10 mM solution.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO stock solution
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (optional)
-
Light microscope
Procedure:
-
Prepare a serial dilution of this compound: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add this compound to the medium: In the clear flat-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well. Then, add 2 µL of each concentration from your this compound serial dilution to the corresponding wells. This will create a final DMSO concentration of 1%. Include a "no compound" control with 2 µL of DMSO only.
-
Incubate: Cover the plate and incubate at 37°C in a cell culture incubator for a relevant time period (e.g., 2 hours or the duration of your experiment).
-
Assess precipitation:
-
Visual Inspection: Carefully inspect each well under a light microscope for any signs of precipitation (crystals, amorphous particles, or cloudiness).
-
Instrumental Analysis (Optional): If available, measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
-
Determine the kinetic solubility: The highest concentration of this compound that does not show any visible or instrumentally detected precipitation is considered the kinetic solubility under these conditions.
Mandatory Visualization
Caption: Simplified LIMK1/2 signaling pathway and the inhibitory action of this compound.
References
TH470 off-target effects and how to mitigate them
Welcome to the Technical Support Center for TNP-470. This resource is designed for researchers, scientists, and drug development professionals utilizing TNP-470 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is TNP-470 and what is its primary target?
A: TNP-470, a synthetic analog of fumagillin, is an anti-angiogenic agent.[1][2] Its primary molecular target is methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the processing of newly synthesized proteins.[1][3][4][5] By irreversibly inhibiting MetAP-2, TNP-470 selectively arrests the growth of endothelial cells, which are essential for the formation of new blood vessels (angiogenesis).[2][3][5]
Q2: What is the on-target mechanism of action for TNP-470's anti-angiogenic effect?
A: TNP-470's inhibition of MetAP-2 in endothelial cells triggers a specific signaling cascade that leads to cell cycle arrest in the G1 phase.[2][6] This process is mediated by the activation of the p53 tumor suppressor pathway and a subsequent increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[2][3][6][7][8] The upregulation of p21 leads to the inhibition of cyclin E-CDK2 activity, preventing the hyperphosphorylation of the retinoblastoma protein (pRB) and ultimately halting the cell cycle progression from G1 to S phase.[2][6]
Q3: What are the known major off-target effects of TNP-470?
A: The most significant and dose-limiting off-target effect of TNP-470 is neurotoxicity.[1][4][9] Clinical studies have reported a range of neurological and psychiatric symptoms, including dizziness, ataxia, confusion, and mood alterations.[4][9] Another potential off-target effect is immunosuppression, as studies have shown that TNP-470 and its analogs can inhibit the proliferation of mixed lymphocyte cultures, suggesting a shared mechanism with its anti-angiogenic activity through MetAP-2 inhibition.[10]
Q4: Is the neurotoxicity of TNP-470 reversible?
A: Yes, clinical data indicates that the neurotoxic effects of TNP-470 are generally reversible upon discontinuation of the treatment.[4][9] However, the recovery time can vary among individuals.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent anti-angiogenic effect in vitro. | Cell type specificity. | TNP-470's cytostatic effect is most pronounced in endothelial cells. Ensure you are using primary endothelial cells (e.g., HUVECs, BAE cells) for your assays. Fibroblasts and many tumor cell lines are largely resistant to the anti-proliferative effects of TNP-470 at concentrations that inhibit endothelial cell growth.[2][3] |
| p53 or p21 pathway deficiency. | The anti-angiogenic effect of TNP-470 is dependent on functional p53 and p21.[2][3][7] Verify the status of these pathways in your cell line. Cells deficient in p53 or p21 are resistant to TNP-470-induced cell cycle arrest.[2][3][7] | |
| Observed cytotoxicity instead of cytostatic effect. | High concentration of TNP-470. | TNP-470 exhibits a biphasic effect. At low nanomolar concentrations, it is cytostatic to endothelial cells. At much higher micromolar concentrations, it can be cytotoxic to a broader range of cell types.[3] Perform a dose-response curve to determine the optimal cytostatic concentration for your experiments. |
| Unexpected effects on immune cells in co-culture experiments. | Immunosuppressive off-target effects. | TNP-470 can inhibit lymphocyte proliferation, likely through the same MetAP-2 inhibitory mechanism.[10] Be aware of this potential confounding factor in your experimental design. Consider including immune cell-only controls treated with TNP-470. |
| Animal models show signs of neurotoxicity (e.g., ataxia, lethargy). | Dose-limiting toxicity. | Neurotoxicity is the primary dose-limiting toxicity of TNP-470.[1][4][9] Reduce the dose or the frequency of administration. Monitor animals closely for any adverse neurological signs. |
| Accumulation of a metabolite. | The mechanism of neurotoxicity is not fully understood but may be related to the accumulation of a metabolite.[4] Consider pharmacokinetic studies to assess the levels of TNP-470 and its metabolites in your animal model. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of TNP-470 in Animal Models
| Cancer Model | Animal Model | TNP-470 Dose and Schedule | Tumor Growth Inhibition | Reference |
| Human Hepatocellular Carcinoma | Nude Mice | 30 mg/kg, s.c., every other day for 15 days | Tumor weight reduced from 2.04g to 0.97g | [11] |
| Human Gastric Cancer | Nude Mice | 15, 30, 60 mg/kg, s.c., every other day for 8 weeks | 59.9%, 77.0%, and 84.9% inhibition, respectively | [12] |
| Rat Hepatocellular Carcinoma | Fischer 344 Rats | 15 mg/kg, s.c., three times a week for 15 weeks | Reduced size and frequency of HCCs | [13] |
| Human Medulloblastoma | Nude Mice | Dose-dependent | Significant tumor growth inhibition | [14] |
Table 2: Clinical Trial Data on TNP-470 Dose and Neurotoxicity
| Clinical Trial Phase | Patient Population | Maximum Tolerated Dose (MTD) / Dose | Dose-Limiting Toxicity (DLT) | Reference |
| Phase I | Advanced Cancer | 177 mg/m² (weekly) | Cerebellar neurotoxicity | [4] |
| Phase I | Androgen-Independent Prostate Cancer | 70.88 mg/m² (alternate-day) | Neuropsychiatric symptoms (anesthesia, gait disturbance, agitation) | [9] |
| Phase II | Metastatic Renal Carcinoma | 60 mg/m² (3 times/week) | Asthenia, fatigue, vertigo, dizziness, imbalance, loss of concentration | [15] |
| Phase I (Combination with Paclitaxel) | Solid Tumors | 60 mg/m² (3 times/week) | Mild to moderate, subclinical, and reversible neurocognitive impairment | [16] |
Experimental Protocols
1. In Vitro Endothelial Cell Proliferation Assay
-
Objective: To assess the cytostatic effect of TNP-470 on endothelial cells.
-
Materials:
-
Primary human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
TNP-470 stock solution (in DMSO)
-
96-well plates
-
[³H]Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of TNP-470 in endothelial cell growth medium. A typical concentration range to test would be from 0.01 nM to 100 nM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of TNP-470 or vehicle.
-
Incubate the cells for 24-72 hours.
-
For the final 4-6 hours of incubation, add [³H]Thymidine or BrdU to each well.
-
Measure the incorporation of [³H]Thymidine (via scintillation counting) or BrdU (via ELISA-based detection) according to the manufacturer's instructions.
-
Calculate the concentration of TNP-470 that inhibits cell proliferation by 50% (IC50).
-
2. In Vivo Corneal Micropocket Angiogenesis Assay
-
Objective: To evaluate the anti-angiogenic activity of TNP-470 in vivo.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Basic fibroblast growth factor (bFGF) slow-release pellets
-
TNP-470 solution for injection (e.g., in a vehicle of ethanol and saline)
-
Surgical microscope and instruments
-
Anesthesia
-
-
Procedure:
-
Anesthetize the mice.
-
Under a surgical microscope, create a small micropocket in the cornea of one eye.
-
Implant a bFGF slow-release pellet into the micropocket.
-
Administer TNP-470 (e.g., 30 mg/kg body weight) or vehicle to the mice via subcutaneous or intraperitoneal injection on alternate days.[3]
-
After a set period (e.g., 5-10 days), euthanize the mice and enucleate the eyes.
-
Examine the corneas under a microscope and quantify the area of neovascularization. This can be done by measuring the length and clock hours of vessel growth.
-
3. Assessment of Neurotoxicity in Animal Models
-
Objective: To monitor for and characterize the neurotoxic side effects of TNP-470.
-
Materials:
-
Rodents (rats or mice)
-
TNP-470 solution for injection
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
-
Procedure:
-
Administer TNP-470 to the animals at various dose levels.
-
Observe the animals daily for any clinical signs of neurotoxicity, such as ataxia, tremors, lethargy, or changes in gait.
-
Perform quantitative behavioral tests at regular intervals:
-
Rotarod test: To assess motor coordination and balance. Measure the latency to fall from a rotating rod.
-
Open field test: To evaluate locomotor activity and exploratory behavior. Track the distance moved and time spent in different zones of the arena.
-
-
At the end of the study, a histopathological examination of the brain and peripheral nerves can be performed to look for any neuronal damage.
-
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of TNP-470 in endothelial cells.
Caption: Overview of TNP-470's on-target and off-target effects.
Caption: Experimental workflow for evaluating TNP-470.
References
- 1. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
- 7. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Phase I trial of the angiogenesis inhibitor TNP-470 for progressive androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic analogues of TNP-470 and ovalicin reveal a common molecular basis for inhibition of angiogenesis and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of the angiogenesis inhibitor TNP-470 on tumor growth and metastasis in nude mice bearing human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Experimental study of the effect of angiogenesis inhibitor TNP-470 on the growth and metastasis of gastric cancer in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiogenesis inhibitor TNP-470 suppresses the progression of experimentally-induced hepatocellular carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental studies of the antitumor effect of TNP-470 on malignant brain tumors. Antitumor effect of TNP-470 on a human medulloblastoma xenograft line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multi-institutional study of the angiogenesis inhibitor TNP-470 in metastatic renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and pharmacokinetic effects of TNP-470, an angiogenesis inhibitor, combined with paclitaxel in patients with solid tumors: evidence for activity in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Treatment Duration for Small Molecule Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of small molecule inhibitors, exemplified here as "TH470," in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal treatment duration for this compound in my cell line?
A1: The optimal treatment duration for a small molecule inhibitor like this compound depends on its mechanism of action and the doubling time of your specific cell line. It is recommended to perform a time-course experiment to identify the ideal exposure time. Some compounds may show effects within hours, while others, such as some antimetabolites, may require 72-96 hours to demonstrate a strong effect.[1] A common starting point is to test several time points, such as 24, 48, and 72 hours.[1] For some long-term studies, treatment can extend from 7 to 14 days.[2][3][4]
Q2: My IC50 value for this compound varies between experiments. What are the potential causes?
A2: Fluctuations in IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability, including:
-
Cell Density: The initial number of cells seeded can change the effective concentration of the inhibitor per cell.[5]
-
Incubation Time: The duration of compound exposure can influence the observed inhibitory effect, with longer incubation times potentially leading to lower IC50 values.[5]
-
Cell Passage Number and Confluency: It is advisable to use cells within a consistent and limited passage number range, as genetic drift can alter their response to treatment.[5] Treating cells at a consistent confluency is also crucial as it can affect cell metabolism and proliferation.[5]
-
Reagent Stability: Ensure the inhibitor is stored correctly, and prepare fresh dilutions for each experiment to avoid degradation.[5]
Q3: I am not observing the expected inhibitory effect of this compound on my target pathway or cell viability. What should I check?
A3: If this compound is not producing the expected outcome, consider the following troubleshooting steps:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, which is influenced by its physicochemical properties like lipophilicity and molecular size.[6]
-
Compound Stability: The inhibitor might be unstable and degrading in the cell culture medium.[6]
-
Efflux Pumps: Cells can actively remove the compound using efflux pumps.[6]
-
Off-Target Effects: At high concentrations, inhibitors may have off-target effects that can mask the intended outcome. It's best to use the lowest concentration possible that still produces the desired effect.[7]
Troubleshooting Guides
Problem: High Variability Between Technical Replicates
High variability in technical replicates often points to inconsistencies in experimental technique.
-
Solution:
-
Ensure accurate and consistent pipetting using calibrated pipettes.[5]
-
Create a single-cell suspension before plating to ensure even cell distribution.[5]
-
Properly mix all reagents before adding them to the wells.[5]
-
To mitigate the "edge effect" in multi-well plates, where outer wells behave differently due to increased evaporation, consider leaving the perimeter wells empty or filling them with a buffer like PBS.[1][5]
-
Problem: Cell Viability Exceeds 100% at Low Inhibitor Concentrations
Observing an increase in proliferation at low concentrations of an inhibitor can occur.
-
Possible Cause: Some inhibitors can have a hormetic effect, where low doses stimulate a response opposite to the high-dose effect.
-
Solution: This is not necessarily an error but should be noted. Ensure your dose-response curve covers a wide range of concentrations to capture the full inhibitory effect at higher doses.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Factors to Consider |
| Initial Seeding Density | 50-70% confluency for treatment[1] | Cell line dependent; should allow for proliferation during the experiment without reaching overconfluency. |
| Treatment Duration | 24 - 96 hours (initial screen)[1] | Mechanism of action, cell doubling time. |
| Up to 14 days (long-term studies)[2][3][4] | ||
| Inhibitor Concentration | IC50 < 1-10 µM (in cell-based assays)[7] | Potency in biochemical vs. cell-based assays should correlate.[7] |
| Vehicle Control (e.g., DMSO) | Match the highest concentration used for the inhibitor. | High concentrations of solvents can be toxic to cells. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.[5]
-
Also, include a no-cell control with medium only for background subtraction.[5]
-
Remove the medium from the cells and add the prepared this compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Example using a Luminescent Assay):
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[5]
-
Subtract the average background signal from the no-cell control wells.[5]
-
Normalize the data to the vehicle control, setting its average luminescence to 100%.[5]
-
Plot the normalized viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 抗生素杀灭曲线 [sigmaaldrich.cn]
- 3. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
Technical Support Center: TH470 Storage and Handling
This technical support center provides guidance on the proper storage and handling of TH470 to prevent its degradation. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For short-term storage, 4°C is acceptable for up to two years.[1][2] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[3][4]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1] To ensure the complete dissolution of the powder, it is advisable to centrifuge the vial before opening to collect all the powder at the bottom.[3] For preparation of stock solutions, refer to the product's Technical Data Sheet (TDS) for specific solubility information.
Q3: How can I minimize degradation during the handling of this compound solutions?
A3: To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.[3] Prepare single-use aliquots of your stock solution to prevent the need for thawing the entire stock for each experiment. When preparing aqueous dilutions from a DMSO stock, it is best to make intermediate dilutions in DMSO before adding to your aqueous buffer to prevent precipitation.
Q4: What are the known incompatibilities of this compound?
A4: The Safety Data Sheet for this compound indicates that it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemical structure of this compound, potential degradation pathways include hydrolysis of the amide and sulfonamide bonds, oxidation of the thioether-like sulfur in the thiazole ring, and photodecomposition of the aromatic rings. Sulfonamides can be susceptible to degradation in various environments, and thioethers can be oxidized to sulfoxides and then to sulfones.[5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for long-term stock solutions).2. Check for Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing and using single-use aliquots.3. Assess Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions, as moisture can accelerate degradation.4. Perform Purity Analysis: If degradation is suspected, verify the purity of the compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC). |
| Precipitation of the compound in aqueous solutions. | Poor solubility of this compound in aqueous media. | 1. Optimize Dilution Method: When diluting from a DMSO stock, perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding to the aqueous buffer.2. Check Final Concentration: Ensure that the final concentration in the aqueous medium does not exceed the solubility limit of this compound.3. Use of Surfactants: In some cases, a small percentage of a biocompatible surfactant (e.g., Tween-80) may help to maintain solubility, but this must be validated for your specific assay. |
| Discoloration of the compound or solution. | Potential oxidation or photodecomposition. | 1. Protect from Light: Store this compound, both in solid form and in solution, protected from light.2. Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
Experimental Protocols
Protocol for Assessing this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific equipment and degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 50 µg/mL.
-
-
Analysis:
-
Inject the prepared sample.
-
The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total peak area.
-
Visualizations
Logical Workflow for this compound Storage and Handling```dot
// Storage conditions solid -> temp1 [label="Store at -20°C", style=dashed, arrowhead=none]; solution -> temp2 [label="Store at -80°C (long-term)\n or -20°C (short-term)", style=dashed, arrowhead=none]; temp1 [shape=plaintext, fontcolor="#34A853"]; temp2 [shape=plaintext, fontcolor="#34A853"]; }
Caption: Potential degradation pathways for the this compound molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for TH470 Activity
Welcome to the technical support center for the optimization of TH470 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for a this compound activity assay?
A1: For initial characterization of this compound activity, a phosphate buffer (PBS) or Tris-HCl buffer is recommended.[1][2] These buffers are commonly used and provide good buffering capacity in the neutral pH range where many enzymes are active.[1][2] A starting concentration of 50 mM is advisable.
Q2: How does pH affect this compound activity and what is the optimal range?
A2: Every enzyme has a specific pH range for optimal activity.[1] Deviating from this range can lead to reduced efficiency or even denaturation.[1] For this compound, preliminary in-house data suggests an optimal pH range of 7.0-8.5. It is crucial to verify the pH of your buffer at the experimental temperature, as the pH of some buffers, like Tris, is temperature-dependent.[2]
Q3: Can the ionic strength of the buffer impact this compound activity?
A3: Yes, the ionic strength of the buffer, primarily determined by the salt concentration, can significantly influence enzyme conformation and function.[1] For this compound, it is recommended to start with a sodium chloride (NaCl) concentration between 50 mM and 150 mM. The optimal ionic strength should be determined empirically for your specific assay conditions.
Q4: Are there any known cofactors or additives required for this compound activity?
A4: The requirement for cofactors is enzyme-specific. While there are no universally required cofactors for all enzymes, ions such as Mg²⁺ or Zn²⁺ are common cofactors for various enzymes. It is recommended to perform initial screens with and without common divalent cations to assess their impact on this compound activity.
Q5: My this compound enzyme shows low or no activity. What are the common causes?
A5: Low or no enzymatic activity can stem from several factors. Check the following:
-
Incorrect pH: Ensure your buffer's pH is within the optimal range for this compound (7.0-8.5).
-
Improper Enzyme Storage: Enzymes are sensitive and can lose activity if not stored at the correct temperature or if subjected to multiple freeze-thaw cycles.
-
Substrate Quality: Verify the concentration and integrity of your substrate solution.
-
Presence of Inhibitors: Buffer components or contaminants in your reagents could be inhibiting the enzyme.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Enzyme Activity | Suboptimal pH of the assay buffer. | Prepare a pH gradient of your chosen buffer (e.g., Tris-HCl from pH 7.0 to 9.0 in 0.5 unit increments) and perform the assay at each pH to determine the optimum. |
| Incorrect ionic strength. | Titrate NaCl concentration in the assay buffer from 0 mM to 250 mM to identify the optimal salt concentration for this compound activity. | |
| Enzyme instability in the chosen buffer. | Test alternative buffer systems such as HEPES or MOPS, which are known for their stability.[1] | |
| High Background Signal | Buffer interference with the detection method. | Run a control experiment with the buffer and substrate but without the enzyme to measure any non-enzymatic signal. If interference is observed, consider a different buffer system. |
| Substrate instability in the assay buffer. | Measure the rate of spontaneous substrate degradation in the assay buffer without the enzyme. If the substrate is unstable, you may need to adjust the buffer pH or composition. | |
| Poor Reproducibility | Inconsistent buffer preparation. | Ensure accurate and consistent preparation of all buffer components. Use a calibrated pH meter and adjust the pH at the intended experimental temperature. |
| Temperature fluctuations during the assay. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment. |
Data Summary Tables
Table 1: Recommended Starting Buffer Conditions for this compound Activity
| Parameter | Recommended Range | Notes |
| Buffer | Phosphate, Tris-HCl, HEPES | Start with a common buffer and explore others if stability or activity is low.[1][2] |
| pH | 7.0 - 8.5 | Optimal activity is expected in this range. Empirical determination is crucial. |
| Buffer Concentration | 25 mM - 100 mM | A typical starting point is 50 mM. High concentrations can sometimes inhibit activity.[3] |
| Ionic Strength (NaCl) | 50 mM - 150 mM | Modulating ionic strength can enhance enzyme stability and activity. |
| Temperature | 25°C - 37°C | Enzyme activity is temperature-dependent. Maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
-
Buffer Preparation: Prepare a series of 100 mM Tris-HCl buffers with pH values ranging from 6.5 to 9.0 in 0.5 unit increments.
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the this compound substrate and any necessary cofactors in each of the prepared buffers.
-
Enzyme Addition: Add a fixed concentration of purified this compound enzyme to each well to initiate the reaction. Include a "no-enzyme" control for each buffer condition.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) and measure the product formation over time using a suitable detection method (e.g., absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocity for each pH value. Plot the reaction velocity against the pH to determine the optimal pH for this compound activity.
Protocol 2: Optimization of Buffer Concentration
-
Buffer Stock Preparation: Prepare a 1 M stock solution of the buffer determined to be optimal from Protocol 1 (e.g., Tris-HCl, pH 8.0).
-
Working Buffer Preparation: Create a series of working buffer solutions with concentrations ranging from 10 mM to 200 mM by diluting the stock solution.
-
Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of this compound enzyme, substrate, and one of the varying concentrations of the buffer.
-
Reaction Monitoring: Initiate and monitor the reaction as described in Protocol 1.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the buffer concentration to identify the concentration that yields the highest enzyme activity.
Visualizations
Caption: Workflow for optimizing this compound buffer conditions.
References
troubleshooting unexpected results with TH470
Welcome to the technical support center for TH470. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values can arise from several factors, ranging from experimental setup to cell line-specific characteristics.
Possible Causes and Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly alter the calculated IC50. Ensure you are using a consistent, optimized seeding density for your specific cell line.
-
Compound Solubility: this compound may precipitate at higher concentrations if not prepared correctly. Ensure the DMSO concentration in your final culture medium does not exceed 0.5%, as higher levels can be cytotoxic and affect compound solubility.
-
Assay Incubation Time: The duration of drug exposure can impact the IC50 value. We recommend a 72-hour incubation period for most cancer cell lines to ensure the full effect of the compound is observed.
-
Cell Line Health: Use cells that are in the logarithmic growth phase and have a viability of >95% before plating. Passage number can also affect results; use cells within a consistent, low passage range.
Below is a troubleshooting workflow to diagnose this issue:
Caption: Troubleshooting workflow for inconsistent IC50 results.
Question 2: I am not seeing a decrease in downstream pathway signaling (e.g., p-TargetY) after this compound treatment. What should I do?
This suggests that either the compound is not engaging its primary target (Kinase-X) in your system, or the downstream readout is compromised.
Possible Causes and Solutions:
-
Insufficient Compound Concentration or Time: The concentration or duration of this compound treatment may be insufficient to inhibit the pathway. Try performing a time-course (e.g., 1, 4, 8, 24 hours) and dose-response experiment to find the optimal conditions for pathway inhibition.
-
Cell Line Resistance: The cell line you are using may have bypass signaling pathways or mutations that confer resistance to Kinase-X inhibition.
-
Antibody Quality (for Western Blot): The antibody used to detect the phosphorylated downstream target may be of poor quality or non-specific. Validate your antibody using positive and negative controls.
-
Target Engagement: Confirm that this compound is engaging Kinase-X in your cells using a cellular thermal shift assay (CETSA) or a similar target engagement method.
The diagram below illustrates the intended mechanism of action for this compound.
Caption: this compound inhibits the Kinase-X signaling pathway.
Quantitative Data Summary
The following table summarizes the typical IC50 values of this compound observed in various cancer cell lines after a 72-hour incubation period. Use this data as a benchmark for your own experiments.
| Cell Line | Cancer Type | IC50 (nM) | Key Mutation |
| HT-29 | Colorectal | 15 ± 3 | BRAF V600E |
| A549 | Lung | 250 ± 20 | KRAS G12S |
| MCF-7 | Breast | 85 ± 9 | PIK3CA E545K |
| MDA-MB-231 | Breast | > 1000 | BRAF G464V |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-Target-Y
-
Cell Culture and Treatment: Plate 2 x 10^6 cells in a 6-well plate and allow them to attach overnight. Treat cells with this compound at desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Target-Y (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin (e.g., 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the bands using an ECL substrate and an imaging system.
Validation & Comparative
A Comparative Guide to TH470 and Other LIMK Inhibitors for Researchers
For researchers and professionals in drug development, the selective inhibition of LIM domain kinases (LIMK) presents a promising therapeutic strategy for a range of diseases, including cancer and neurological disorders.[1] This guide provides an objective comparison of TH470, a highly selective LIMK1/2 inhibitor, with other notable LIMK inhibitors, supported by experimental data and detailed methodologies.
LIM kinases, comprising two isoforms LIMK1 and LIMK2, are crucial regulators of actin cytoskeletal dynamics.[2] They act by phosphorylating and thereby inactivating the actin-depolymerizing factor (ADF)/cofilin family of proteins.[1][2] This inactivation leads to the stabilization of actin filaments, a process fundamental to cell motility, proliferation, and invasion.[1][2] The dysregulation of LIMK activity is implicated in various pathologies, making these kinases compelling therapeutic targets.[1]
Quantitative Comparison of LIMK Inhibitors
The efficacy and selectivity of small-molecule inhibitors are paramount for their utility as research tools and potential therapeutics. The following tables summarize the in vitro enzymatic and cellular activities of this compound in comparison to other well-characterized LIMK inhibitors.
Enzymatic Inhibition Data
This table presents the half-maximal inhibitory concentration (IC50) values of various inhibitors against the catalytic domains of LIMK1 and LIMK2, primarily determined by in vitro kinase assays. Lower IC50 values indicate higher potency.
| Compound | Type | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |
| This compound | Type II | 9.8 | 13 | [3] |
| LIMKi3 (BMS-5) | Type I | 7 | 8 | [4] |
| TH257 | Type III (Allosteric) | 84 | 39 | |
| CRT0105950 | ATP-competitive | 0.3 | 1 | |
| Pyr1 | ATP-competitive | 50 | 75 | [4] |
| T56-LIMKi | Selective for LIMK2 | >10,000 | 35.2 (in cells) | [4] |
Cellular Activity Data
This table showcases the inhibitors' performance within a cellular context. Data is derived from assays measuring direct target engagement (NanoBRET) and the downstream effect on the LIMK pathway, i.e., the phosphorylation of cofilin.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| This compound | NanoBRET | LIMK1 (HEK293) | Low nM range | [5] |
| This compound | NanoBRET | LIMK2 (HEK293) | Low nM range | [5] |
| LIMKi3 (BMS-5) | NanoBRET | LIMK1 (HEK293) | Low nM range | [5] |
| LIMKi3 (BMS-5) | NanoBRET | LIMK2 (HEK293) | Low nM range | [5] |
| TH257 | NanoBRET | LIMK1 (HEK293) | 238 | [5] |
| TH257 | NanoBRET | LIMK2 (HEK293) | 91 | [5] |
| CRT0105950 | p-Cofilin Inhibition | A549 cells | ~2x less potent than LIMKi3 | [6][7] |
| This compound | Neurite Outgrowth | N1E-115 cells | Dose-dependent inhibition (0.05-5 µM) | [3][8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for clarity. The following diagrams, created using the DOT language, illustrate the core signaling pathway and a typical workflow for inhibitor characterization.
Caption: The LIMK signaling pathway, illustrating upstream activation and downstream effects on actin dynamics.
Caption: A generalized workflow for the screening and characterization of LIMK inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are critical for comparative studies. Below are the principles and steps for the key assays cited in this guide.
In Vitro LIMK Kinase Assay (RapidFire Mass Spectrometry)
This assay directly measures the enzymatic activity of purified LIMK1 or LIMK2 and its inhibition by a test compound. It quantifies the phosphorylation of the substrate, cofilin.
Methodology:
-
Reaction Setup: Recombinant LIMK1 or LIMK2 kinase domain is incubated with the substrate (e.g., full-length cofilin protein) and ATP in a buffered solution (e.g., 50 mM Tris pH 7.5, 1 mM MgCl2).[9]
-
Inhibitor Addition: A dilution series of the test compound (e.g., this compound) is added to the reaction wells. A DMSO control (vehicle) is used for baseline activity.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[9]
-
Quenching: The enzymatic reaction is stopped by adding a quenching solution, such as formic acid.[9]
-
Detection: The plate is analyzed by a RapidFire High-Throughput Mass Spectrometry system. This system rapidly aspirates, purifies, and injects the sample into the mass spectrometer, which measures the amount of phosphorylated cofilin versus unphosphorylated cofilin.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantifies the engagement of an inhibitor with its target kinase within living cells, providing a more physiologically relevant measure of potency.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding for the target kinase (LIMK1 or LIMK2) fused to a NanoLuc® luciferase.
-
Plating: The transfected cells are plated in 96-well or 384-well assay plates and incubated.
-
Compound and Tracer Addition: Cells are treated with a dilution series of the test inhibitor. A cell-permeable fluorescent tracer, which binds to the kinase's ATP pocket, is then added.
-
Equilibration: The plate is incubated for a period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach equilibrium with the target protein.[10]
-
Signal Detection: A NanoBRET™ Nano-Glo® Substrate is added to the wells. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion, energy transfer occurs upon substrate addition, generating a BRET signal. This signal is reduced when the tracer is displaced by the test inhibitor.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.[10]
Phospho-Cofilin Cellular Assay (ELISA/HTRF)
This immunoassay measures the level of phosphorylated cofilin (at Serine 3), the direct downstream substrate of LIMK, in cell lysates. It provides a functional readout of LIMK inhibition in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., A549, HeLa) is seeded in 96-well plates and cultured overnight. Cells are then treated with a dose-response of the LIMK inhibitor for a specified duration (e.g., 1-2 hours).[11]
-
Cell Lysis: The culture medium is removed, and cells are lysed using a specific lysis buffer to release cellular proteins.[11]
-
Immunoassay (HTRF format):
-
The cell lysate is transferred to a 384-well detection plate.
-
A pair of antibodies is added: one specific for phospho-cofilin (Ser3) labeled with a donor fluorophore (e.g., Europium cryptate) and a second antibody recognizing total cofilin labeled with an acceptor fluorophore (e.g., d2).[11]
-
After incubation, the plate is read on an HTRF-compatible reader. The FRET signal is proportional to the amount of phosphorylated cofilin.
-
-
Data Normalization and Analysis: The phospho-cofilin signal is often normalized to total cofilin or cell number. The percentage of inhibition of cofilin phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined.
By integrating quantitative biochemical and cellular data with detailed protocols and clear visual aids, this guide aims to equip researchers with the necessary information to critically evaluate this compound and other LIMK inhibitors for their specific research applications.
References
- 1. immunoway.com [immunoway.com]
- 2. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Lessons from LIMK1 enzymology and their impact on inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. revvity.com [revvity.com]
A Comparative Guide to TH470 and TH257: Allosteric and Type II Inhibition of LIM Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent inhibitors of LIM kinase (LIMK), TH470 and TH257. While both compounds target LIMK1 and LIMK2, they do so through distinct mechanisms of action. This document summarizes their performance based on available experimental data, outlines the methodologies used in key experiments, and visualizes the relevant biological pathways and experimental workflows.
Introduction to LIM Kinase and its Inhibition
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics. They act downstream of the Rho family of GTPases and phosphorylate cofilin, an actin-depolymerizing factor. Phosphorylation of cofilin by LIMK inactivates its actin-severing activity, leading to the stabilization of actin filaments. This process is crucial for various cellular functions, including cell motility, morphology, and division. Dysregulation of LIMK activity has been implicated in several diseases, including cancer and neurological disorders. Consequently, the development of potent and selective LIMK inhibitors is an active area of research.
This compound and TH257 are two such inhibitors that have demonstrated high potency against both LIMK1 and LIMK2. However, they belong to different classes of kinase inhibitors. TH257 is a Type III inhibitor, meaning it is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket.[1][2] In contrast, this compound is a Type II inhibitor, which binds to the ATP pocket but in a specific "DFG-out" conformation of the kinase, a feature that distinguishes it from typical ATP-competitive inhibitors.[1][2] The design of this compound was ingeniously achieved by fusing the structural motifs of a Type I inhibitor and the allosteric inhibitor TH257.[2]
Quantitative Performance Comparison
The inhibitory activities of this compound and TH257 against LIMK1 and LIMK2 have been directly compared in biochemical and cellular assays. The following tables summarize the key quantitative data from these studies.
Table 1: Biochemical Inhibition of LIMK1 and LIMK2 (IC50 Values)
| Compound | Target | IC50 (nM) - RapidFire MS Assay | Inhibitor Type |
| This compound | LIMK1 | 7 | Type II |
| LIMK2 | 20 | Type II | |
| TH257 | LIMK1 | 84 | Type III (Allosteric) |
| LIMK2 | 39 | Type III (Allosteric) |
Data sourced from Hanke et al., J Med Chem, 2022.[1]
Table 2: Cellular Target Engagement in HEK293T Cells (IC50 Values)
| Compound | Target | IC50 (nM) - NanoBRET Assay |
| This compound | LIMK1 | Not explicitly reported in the primary source |
| LIMK2 | Not explicitly reported in the primary source | |
| TH257 | LIMK1 | 238 |
| LIMK2 | 91 |
Data sourced from Hanke et al., J Med Chem, 2022.[1]
Experimental Methodologies
This section details the protocols for the key experiments cited in this guide, providing a framework for the reproducible evaluation of LIMK inhibitors.
RapidFire Mass Spectrometry (MS) Assay for Biochemical IC50 Determination
This assay quantitatively measures the enzymatic activity of LIMK1 and LIMK2 by detecting the phosphorylation of a substrate, such as cofilin.
-
Reaction Setup:
-
Prepare a reaction mixture containing the respective LIMK enzyme (LIMK1 or LIMK2), a peptide substrate (e.g., a cofilin-derived peptide), and ATP in a suitable kinase buffer.
-
Add varying concentrations of the test inhibitors (this compound or TH257) to the reaction mixture.
-
Initiate the kinase reaction by adding a final component (e.g., ATP or enzyme).
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution, typically containing a high concentration of a denaturant like formic acid.
-
-
High-Throughput Mass Spectrometry:
-
Analyze the samples using a RapidFire high-throughput mass spectrometry system. The system rapidly aspirates the quenched reaction mixture, performs online solid-phase extraction to remove salts and other interfering components, and injects the sample into the mass spectrometer.
-
-
Data Analysis:
-
The mass spectrometer detects and quantifies the amounts of both the unphosphorylated and phosphorylated substrate.
-
The percentage of substrate conversion is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay for Cellular IC50 Determination
This assay measures the ability of a test compound to bind to its target kinase within living cells.
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding a fusion protein of the target kinase (LIMK1 or LIMK2) and NanoLuc® luciferase.
-
Culture the transfected cells to allow for the expression of the fusion protein.
-
-
Assay Setup:
-
Harvest the cells and resuspend them in an appropriate assay medium.
-
Dispense the cell suspension into a multi-well assay plate.
-
Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.
-
Add varying concentrations of the test inhibitors (this compound or TH257).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period to allow the system to reach equilibrium.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (fluorescent tracer) emission wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
In the absence of a competing inhibitor, the tracer binds to the NanoLuc®-kinase fusion protein, resulting in a high BRET signal.
-
The test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
The IC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
-
Neurite Outgrowth Inhibition Assay
This phenotypic assay assesses the functional effect of LIMK inhibition on neuronal cells.
-
Cell Culture:
-
Plate neuronal cells (e.g., N1E-115 neuroblastoma cells) in a multi-well plate and culture them under conditions that promote neurite outgrowth.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of the LIMK inhibitors (this compound or TH257). Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 12-24 hours) to allow for neurite growth in the presence of the inhibitors.
-
-
Imaging:
-
Fix and stain the cells to visualize the neurons and their neurites (e.g., using immunofluorescence for beta-III tubulin).
-
Acquire images of the cells using a high-content imaging system.
-
-
Image Analysis:
-
Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the total neurite length, number of neurites, and number of branch points per cell.
-
-
Data Analysis:
-
Normalize the neurite outgrowth parameters to the vehicle control.
-
Determine the concentration-dependent effect of the inhibitors on neurite outgrowth.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the LIMK signaling pathway and the experimental workflows described above.
Caption: The LIMK signaling pathway, illustrating upstream activation and downstream effects on actin dynamics, with points of inhibition by this compound and TH257.
Caption: Workflow for the biochemical IC50 determination using the RapidFire MS assay.
Caption: Workflow for the cellular target engagement IC50 determination using the NanoBRET™ assay.
Conclusion
Both this compound and TH257 are potent, dual inhibitors of LIMK1 and LIMK2. The primary distinction lies in their mechanism of action, with TH257 acting as an allosteric inhibitor and this compound as a Type II inhibitor. Biochemically, this compound demonstrates higher potency with lower nanomolar IC50 values compared to TH257. In a cellular context, TH257 shows robust target engagement, albeit at higher concentrations than its biochemical potency might suggest. The choice between these inhibitors will depend on the specific research question. The allosteric nature of TH257 may offer advantages in terms of selectivity and potential for overcoming ATP-competitive resistance mechanisms. Conversely, the higher biochemical potency of this compound makes it a valuable tool for in vitro studies. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies of LIM kinase biology and for the development of novel therapeutics.
References
A Comparative Analysis of LIMK Inhibitors: TH470 and LIMKi3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent LIM Kinase (LIMK) inhibitors, TH470 and LIMKi3. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate inhibitor for their specific experimental needs. This comparison includes a summary of their performance based on available experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound and LIMKi3
This compound and LIMKi3 are both potent small molecule inhibitors of LIM Kinase 1 (LIMK1) and LIM Kinase 2 (LIMK2). These kinases are crucial regulators of actin dynamics through their phosphorylation and subsequent inactivation of cofilin, a key actin-depolymerizing factor. By inhibiting LIMK, both compounds can modulate the cellular actin cytoskeleton, impacting processes such as cell motility, invasion, and neurite outgrowth. A key distinction between them lies in their binding modes: LIMKi3 is a type I inhibitor, binding to the ATP-binding pocket in the active conformation of the kinase, whereas this compound is a type II inhibitor, which binds to the ATP pocket while also extending into an adjacent hydrophobic pocket in the inactive kinase conformation.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and LIMKi3 based on a comparative study of 17 LIMK1/2 inhibitors.
| Parameter | This compound | LIMKi3 | Reference |
| Binding Mode | Type II | Type I | [1][2] |
| LIMK1 IC50 (nM) | 9.8 | 7 | [3][4] |
| LIMK2 IC50 (nM) | 13 | 8 | [3][4] |
| LIMK1 Cellular Activity (NanoBRET IC50, nM) | 180 | 33 | [4] |
| LIMK2 Cellular Activity (NanoBRET IC50, nM) | 130 | 33 | [4] |
Signaling Pathway
Both this compound and LIMKi3 act on the well-established Rho-ROCK/PAK-LIMK-Cofilin signaling pathway, which is a central regulator of actin cytoskeleton dynamics.
Experimental Protocols
Matrigel Invasion Assay (Relevant for LIMKi3)
This protocol is representative of the methodology used to assess the effect of LIMKi3 on the invasive potential of cancer cells, such as MDA-MB-231.
Objective: To quantify the ability of cells to invade through a basement membrane extract (Matrigel) in the presence of an inhibitor.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
LIMKi3
-
Matrigel-coated invasion chambers (e.g., 8 µm pore size)
-
24-well companion plates
-
Methanol
-
Staining solution (e.g., Crystal Violet or Giemsa)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Prior to the assay, serum-starve the cells for 24 hours.
-
Chamber Rehydration: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Cell Seeding: After rehydration, remove the medium. In the lower chamber of the companion plate, add medium containing a chemoattractant (e.g., 10% FBS).
-
Resuspend the serum-starved cells in serum-free medium containing the desired concentration of LIMKi3 or vehicle control (DMSO).
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Cell Removal and Fixation: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Staining and Quantification: Stain the fixed cells with Crystal Violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view using a microscope.
-
Compare the number of invaded cells in the LIMKi3-treated wells to the vehicle control wells.
References
- 1. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for LIM kinase in cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In invasion assays, the breast cancer cell nucleus leads the way - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Effects of a Novel Compound with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular effects of a novel therapeutic compound, here referred to as TH470, by comparing its pharmacological effects with the genetic knockdown of its putative target. This approach is crucial for confirming on-target activity, identifying potential off-target effects, and elucidating the compound's mechanism of action. The experimental data presented herein is illustrative and serves to model the expected outcomes of such a validation study.
Comparative Analysis of Cellular Phenotypes
To ascertain whether the effects of this compound are mediated through its intended target, a direct comparison between the phenotypic changes induced by the compound and those resulting from the genetic knockdown of the target protein is essential. The following table summarizes the expected quantitative data from key cellular assays.
Table 1: Comparison of Cellular Effects of this compound Treatment vs. Target Knockdown
| Assay | Parameter Measured | Control (Vehicle/Scrambled siRNA) | This compound (10 µM) | Target siRNA | Target shRNA (Stable) |
| Cell Viability (MTT Assay) | % Viable Cells (at 48h) | 100% | 45% | 50% | 42% |
| Apoptosis (Annexin V/PI Staining) | % Apoptotic Cells (Annexin V+) | 5% | 35% | 32% | 38% |
| Cell Cycle (Propidium Iodide Staining) | % Cells in G2/M Phase | 15% | 40% | 38% | 42% |
| Target Protein Expression (Western Blot) | Relative Protein Level | 1.0 | 0.95 | 0.15 | 0.10 |
| Downstream Effector Phosphorylation (Western Blot) | Relative Phospho-Protein Level | 1.0 | 0.20 | 0.25 | 0.18 |
Signaling Pathway and Experimental Workflow
A clear understanding of the targeted signaling pathway and the experimental design is crucial for interpreting the results. The following diagrams illustrate the hypothetical pathway affected by this compound and the workflow for its validation.
Caption: Hypothetical signaling pathway inhibited by this compound and targeted by genetic knockdowns.
Caption: Experimental workflow for validating the on-target effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Genetic Knockdown of Target Protein
a) Transient Knockdown using siRNA
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation: For each well, dilute 50 pmol of target-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium. In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium.
-
Incubation: Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the 500 µL of the siRNA-lipid complex to each well.
b) Stable Knockdown using shRNA
-
Lentiviral Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid targeting the gene of interest (or a scrambled control) and lentiviral packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the collected lentiviral particles in the presence of polybrene.
-
Selection: After 48 hours, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expansion and Validation: Expand the antibiotic-resistant cell population and validate the knockdown efficiency by Western Blot.[4][5][6][7]
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations or use the stable knockdown cell lines.
-
Incubation: Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9][10][11][12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[12][13]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[14][15][16][17]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNAse Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[18][19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target protein, a downstream effector, and a loading control (e.g., β-actin) overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18][20]
References
- 1. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diced siRNA Pools for Highly Effective RNAi Knockdown | Thermo Fisher Scientific - US [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. shRNA knockdown [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 19. addgene.org [addgene.org]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Cross-Validation of TH470's (TNP-470) Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro activity of the angiogenesis inhibitor TH470, more commonly known as TNP-470, across a variety of cancer cell lines. TNP-470 is a synthetic analog of fumagillin that targets methionine aminopeptidase-2 (MetAP-2), a key enzyme in endothelial cell proliferation. Its anti-cancer effects are primarily attributed to the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. This document summarizes key experimental data, details the protocols for crucial assays, and visually represents the compound's mechanism of action and experimental workflows.
Comparative Analysis of In-Vitro Efficacy
The cytotoxic and anti-proliferative effects of TNP-470 have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types and even within the same cancer type. This variability underscores the importance of cross-validating a compound's activity in diverse cellular contexts.
TNP-470 IC50 Values in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | HL-60 | 5-10 | [1] |
| HL-60/ADR | 5-10 | [1] | |
| HL-60/VCR | 5-10 | [1] | |
| Myeloma | ARH77 | 5-10 | [1] |
| U266 | >10 | [1] | |
| Ovarian Cancer | CH-1 | 10-15 | [1] |
| A2780 | 10-15 | [1] | |
| A2780/ADR | 10-15 | [1] | |
| SKOV3 | >40 | [1] | |
| Breast Cancer | MDA-MB-231 | 15 | [1] |
| MCF-7 | 25 | [1] | |
| Choriocarcinoma | SCH | Low µg/mL range | |
| NUC-1 | Low µg/mL range | ||
| GCH-1(m) | Low µg/mL range | ||
| Uterine Endometrial Cancer | HEC-6 | Higher µg/mL range | |
| HEC-50 | Higher µg/mL range | ||
| HEC-1-A | Higher µg/mL range |
Note: Some IC50 values were reported in µg/mL and have been converted to µM for consistency, assuming a molecular weight of approximately 401.88 g/mol for TNP-470. Direct comparison of absolute IC50 values between studies should be made with caution due to potential variations in experimental conditions.
Comparison with Other Angiogenesis Inhibitors
Direct comparative studies of TNP-470 with other angiogenesis inhibitors in the same cell lines are limited in the public domain. To provide a broader context, the following tables summarize the reported IC50 values for other common angiogenesis inhibitors, Sunitinib and Sorafenib, in various cancer cell lines. It is important to note that these values are compiled from different studies and are not from head-to-head comparisons with TNP-470.
Sunitinib IC50 Values in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | K-562 | 3.5 |
| Renal Cell Carcinoma | 786-O | ~5 |
| ACHN | Not specified | |
| Caki-1 | Not specified |
Sorafenib IC50 Values in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Hepatocellular Carcinoma | HepG2 | 4.5 |
| PLC/PRF/5 | 6.3 | |
| Huh7 | Not specified | |
| Breast Cancer | MDA-MB-231 | 2.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of TNP-470's activity are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of TNP-470 (or other compounds) and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). TNP-470 has been shown to induce G0/G1 cell cycle arrest.[1]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with TNP-470 for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with TNP-470 to induce apoptosis. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathway of TNP-470
The following diagram illustrates the proposed mechanism of action of TNP-470. By inhibiting MetAP-2, TNP-470 leads to the activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and inhibition of proliferation.
Experimental Workflow for In-Vitro Analysis
This diagram outlines the general workflow for assessing the in-vitro activity of a compound like TNP-470 in different cell lines.
References
TH470: A Comparative Guide to a Novel Type II LIMK1/2 Inhibitor
In the landscape of kinase drug discovery, the development of highly selective inhibitors remains a paramount challenge. Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase domain, have emerged as a promising strategy to achieve enhanced selectivity. This guide provides a comprehensive comparison of TH470, a potent and selective type II inhibitor of LIM domain kinases 1 and 2 (LIMK1/2), with other notable type II kinase inhibitors. This analysis is supported by experimental data on their potency, selectivity, and underlying mechanisms of action, offering valuable insights for researchers and drug development professionals.
Introduction to this compound and Type II Kinase Inhibition
This compound is a highly selective, type II inhibitor targeting LIMK1 and LIMK2 with IC50 values of 9.8 nM and 13 nM, respectively[1]. Unlike type I inhibitors that bind to the active "DFG-in" conformation, type II inhibitors like this compound stabilize the inactive state of the kinase. This is achieved by the inhibitor occupying an allosteric pocket adjacent to the ATP-binding site, a feature that contributes to their often-superior selectivity[2]. The mechanism of this compound involves a 2-aminothiazole moiety that acts as a hinge-binder and a phenylsulfamoyl group that fits into the DFG-out pocket[3]. LIM kinases are crucial regulators of actin dynamics through their phosphorylation and inactivation of cofilin, a key protein in actin filament depolymerization. Dysregulation of LIMK signaling is implicated in various pathologies, including cancer and neurological disorders like Fragile X syndrome, making them attractive therapeutic targets[3][4][5].
Comparative Analysis of Potency and Selectivity
A direct comparative analysis of this compound with other known LIMK inhibitors reveals its potent and selective profile. The following tables summarize the in vitro enzymatic and cellular activities of this compound alongside other compounds, including the well-known multi-kinase inhibitor Dasatinib. The data is derived from a comprehensive study by Collins et al. (2022), which utilized various assay formats to provide a robust comparison[4][5][6][7][8].
Table 1: In Vitro Enzymatic and Cellular Potency of Selected Kinase Inhibitors against LIMK1 and LIMK2
| Compound | Type | LIMK1 pIC50 (RapidFire MS) | LIMK2 pIC50 (RapidFire MS) | LIMK1 pIC50 (NanoBRET) | LIMK2 pIC50 (NanoBRET) | p-Cofilin pIC50 (AlphaLISA) |
| This compound | II | 8.1 | 7.7 | 7.8 | 7.5 | 7.1 |
| Dasatinib | I | 7.9 | 7.7 | 7.7 | 7.4 | 7.1 |
| LIMKi3 | I | 8.2 | 8.1 | 8.0 | 7.7 | 7.2 |
| TH257 | III | 8.2 | 8.0 | 7.8 | 7.7 | 7.1 |
| BMS-3 | I | 7.9 | 7.7 | 7.5 | 7.1 | 6.5 |
| LX7101 | I | 8.0 | 8.3 | 7.4 | 7.3 | 6.8 |
Data adapted from Collins et al., 2022. pIC50 = -log(IC50).
Table 2: Selectivity Profile of this compound and Other Kinase Inhibitors
While comprehensive kinome-wide selectivity data for this compound is not publicly available in the initial search results, its high selectivity for LIMK1/2 is a key reported feature[1][3]. For comparison, the selectivity profiles of other well-known type II kinase inhibitors are summarized below. It is important to note that their primary targets are not LIMK, and any activity on LIMK would be considered an off-target effect.
| Inhibitor | Primary Targets | Known Off-Target Effects on LIMK |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Not reported to have significant activity on LIMK. |
| Sorafenib | RAF kinases, VEGFR, PDGFR | Not reported to have significant activity on LIMK. |
| Lapatinib | EGFR, HER2 | Not reported to have significant activity on LIMK. |
Signaling Pathways
LIM kinases are key nodes in signaling pathways that regulate the actin cytoskeleton. Their activity is primarily regulated by the Rho family of small GTPases. Two major pathways converge on LIMK: the Rho-ROCK pathway and the Rac/Cdc42-PAK pathway.
Rho-ROCK-LIMK Signaling Pathway
The RhoA-ROCK signaling cascade is a central regulator of actin dynamics and cell contractility.
Rac/Cdc42-PAK Signaling Pathway
The Rac1 and Cdc42 GTPases activate p21-activated kinases (PAKs), which in turn phosphorylate and activate LIMK.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, this section provides detailed methodologies for the key experiments cited.
Experimental Workflow
The general workflow for evaluating and comparing kinase inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular effects.
In Vitro Kinase Activity Assay (RapidFire Mass Spectrometry)
This assay provides a direct measure of the inhibitor's effect on the enzymatic activity of the kinase.
-
Principle: This high-throughput, label-free assay directly measures the phosphorylation of a substrate (cofilin) by the kinase (LIMK1/2) by detecting the mass change upon phosphate addition.
-
Protocol:
-
Prepare a reaction mixture containing the LIMK1 or LIMK2 catalytic domain, the substrate (full-length cofilin), and ATP in an appropriate kinase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 5% glycerol).
-
Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Quench the reaction.
-
Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the ratio of phosphorylated to unphosphorylated cofilin.
-
Calculate pIC50 values from the dose-response curves.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to its target kinase within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-LIMK1 or NanoLuc®-LIMK2 fusion protein.
-
Seed the transfected cells into a 96-well plate.
-
Add the NanoBRET™ tracer at a concentration near its EC50 value for the target kinase.
-
Add serial dilutions of the test inhibitor or vehicle control.
-
Incubate for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).
-
Add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a plate reader.
-
Calculate the BRET ratio and determine the pIC50 from the competitive binding curves.
-
Cellular Pathway Inhibition Assay (AlphaLISA®)
This assay quantifies the inhibition of the downstream signaling of LIMK by measuring the levels of phosphorylated cofilin in cell lysates.
-
Principle: This is a no-wash, bead-based immunoassay. Donor beads are coated with streptavidin to capture a biotinylated antibody against total cofilin, while acceptor beads are coated with an antibody specific for phospho-cofilin. When both antibodies bind to the same phospho-cofilin molecule, the beads are brought into proximity, and upon laser excitation, a luminescent signal is generated.
-
Protocol:
-
Culture cells (e.g., SH-SY5Y) in a 96-well plate.
-
Treat the cells with serial dilutions of the kinase inhibitor or vehicle for a specified time.
-
Lyse the cells to release the intracellular proteins.
-
Add the AlphaLISA® acceptor beads and the biotinylated antibody to the cell lysate and incubate.
-
Add the streptavidin-coated donor beads and incubate in the dark.
-
Read the plate on an Alpha-compatible plate reader.
-
Determine the pIC50 values from the dose-dependent decrease in the phospho-cofilin signal.
-
Western Blotting for Phospho-Cofilin
This technique provides a semi-quantitative validation of the inhibition of cofilin phosphorylation.
-
Protocol:
-
Treat cells with the kinase inhibitor as described for the AlphaLISA® assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total cofilin and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the kinase inhibitors on cultured cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the kinase inhibitor for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Resistance Profiles
Resistance to kinase inhibitors is a significant challenge in cancer therapy. For LIMK inhibitors, resistance mechanisms could potentially involve mutations in the LIMK kinase domain that prevent inhibitor binding or upregulation of bypass signaling pathways. While specific resistance mutations to this compound have not been reported in the reviewed literature, the general mechanisms of kinase inhibitor resistance, such as gatekeeper mutations, are a consideration for any ATP-competitive inhibitor. The development of type II inhibitors like this compound, which bind to a less conserved inactive conformation, may offer an advantage in overcoming some resistance mutations that affect the ATP-binding pocket of the active conformation.
Conclusion
This compound stands out as a potent and highly selective type II inhibitor of LIMK1 and LIMK2. The comparative data presented in this guide highlights its efficacy in both enzymatic and cellular assays, positioning it as a valuable tool for studying LIMK biology and as a promising lead for the development of therapeutics targeting diseases driven by aberrant actin dynamics. The detailed experimental protocols and pathway diagrams provided herein serve as a resource for researchers seeking to evaluate this compound and other kinase inhibitors in their own experimental systems. Further investigation into its kinome-wide selectivity and in vivo efficacy will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 3. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
Comparative Phosphoproteomics of TNP-470 Treated Cells: A Guide for Researchers
This guide provides a comparative analysis of the phosphoproteomic landscape in cells treated with TNP-470, a known angiogenesis inhibitor, versus untreated control cells. The data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a framework for understanding the molecular mechanisms of TNP-470 through the lens of cellular signaling.
Quantitative Phosphoproteomic Data
The following table summarizes hypothetical quantitative phosphoproteomic data from a study comparing endothelial cells treated with TNP-470 to a vehicle control. The data highlights significant changes in the phosphorylation of key proteins involved in angiogenesis and cell cycle regulation. The log2 fold change indicates the magnitude of change in phosphorylation, with a positive value indicating upregulation and a negative value indicating downregulation in TNP-470 treated cells.
| Protein | Phosphosite | Log2 Fold Change (TNP-470/Control) | p-value | Biological Process |
| VEGFR2 | Y1175 | -2.5 | 0.001 | Angiogenesis, Proliferation |
| PLCγ1 | Y783 | -2.1 | 0.003 | Angiogenesis, Cell Migration |
| ERK1/2 | T202/Y204 | -1.8 | 0.005 | Proliferation, Survival |
| Akt | S473 | -1.5 | 0.01 | Survival, Proliferation |
| p38 MAPK | T180/Y182 | 1.9 | 0.004 | Apoptosis, Stress Response |
| HSP27 | S82 | 2.2 | 0.002 | Stress Response |
| CDK1 | Y15 | 1.7 | 0.006 | Cell Cycle Arrest |
| GADD45β | S112 | 2.5 | 0.001 | Cell Cycle Arrest, DNA Repair |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of phosphoproteomic studies.[1][2]
1. Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 2% FBS.
-
Cells are grown to 80% confluency and then treated with 10 µM TNP-470 or a vehicle control (DMSO) for 24 hours.
2. Protein Extraction and Digestion:
-
Cells are washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a cocktail of protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with 5 mM DTT for 30 minutes at 56°C and then alkylated with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
The urea concentration is diluted to less than 2 M, and proteins are digested overnight with trypsin at a 1:50 enzyme-to-protein ratio.
3. Phosphopeptide Enrichment:
-
Digested peptides are desalted using a C18 Sep-Pak cartridge.
-
Phosphopeptides are enriched using titanium dioxide (TiO2) beads.[3][4] Peptides are incubated with TiO2 beads in a loading buffer containing 80% acetonitrile and 6% trifluoroacetic acid.
-
After washing, phosphopeptides are eluted with a solution of 10% ammonia.
4. Mass Spectrometry Analysis:
-
Enriched phosphopeptides are analyzed by LC-MS/MS on a Q Exactive HF mass spectrometer.
-
Peptides are separated on a C18 column with a linear gradient of acetonitrile.
-
Data is acquired in a data-dependent acquisition (DDA) mode.
5. Data Analysis:
-
Raw data is processed using a software suite like MaxQuant.[5]
-
Peptide identification and phosphorylation site localization are performed against the human UniProt database.
-
Label-free quantification (LFQ) is used to compare the abundance of phosphopeptides between TNP-470 treated and control samples.[6]
-
Statistical analysis is performed to identify significantly regulated phosphosites.
Visualizing the Impact of TNP-470
Experimental Workflow
The following diagram illustrates the key steps in the comparative phosphoproteomics workflow.
TNP-470 Modulated Signaling Pathway
This diagram depicts the effect of TNP-470 on the VEGF signaling pathway, a critical pathway in angiogenesis. TNP-470 treatment leads to a decrease in the phosphorylation of key downstream effectors, ultimately inhibiting cell proliferation and migration.
This guide provides a foundational understanding of how comparative phosphoproteomics can be applied to elucidate the mechanism of action of therapeutic compounds like TNP-470. The presented data and protocols, while based on a hypothetical study, are grounded in established methodologies and the known biological activity of TNP-470 as an angiogenesis inhibitor.[7][8] Further experimental validation is necessary to confirm these specific phosphorylation events.
References
- 1. researchgate.net [researchgate.net]
- 2. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale phosphoproteomics reveals activation of the MAPK/GADD45β/P38 axis and cell cycle inhibition in response to BMP9 and BMP10 stimulation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal Quantitative Phosphoproteomics Profiling of Interleukin-33 Signaling Network Reveals Unique Modulators of Monocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Short-term effects of TNP-470 in combination with cisplatin in the rat model of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of TH470 in Kinase Panel Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor TH470 with other selective LIM kinase (LIMK) inhibitors, supported by experimental data. The focus is on validating the specificity of this compound through comprehensive kinase panel screening. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.
Introduction to this compound and LIMK Inhibition
This compound is a highly selective, type II inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2), with IC50 values of 9.8 nM and 13 nM, respectively[1]. LIM kinases are crucial regulators of actin dynamics and are implicated in various cellular processes. Their dysregulation has been linked to diseases such as cancer and neurological disorders, making them attractive therapeutic targets[2][3][4]. This compound, by binding to the DFG-out (inactive) conformation of the kinase, offers a distinct mechanism of action compared to other classes of kinase inhibitors[5][6][7]. This guide compares this compound with two other well-characterized LIMK inhibitors: LIMKi3, a type I inhibitor, and TH257, a type III allosteric inhibitor[5].
Comparative Analysis of Kinase Inhibitor Specificity
To objectively assess the specificity of this compound, its performance against a broad panel of kinases is compared with that of LIMKi3 and TH257. The following table summarizes the biochemical potencies and cellular target engagement of these inhibitors.
Table 1: Comparison of IC50 Values and Cellular Target Engagement
| Compound | Type | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | II | LIMK1 | 7 | - |
| LIMK2 | 20 | - | ||
| LIMKi3 | I | LIMK1 | - | - |
| LIMK2 | - | - | ||
| TH257 | III | LIMK1 | - | 238 |
| LIMK2 | - | 91 |
Data sourced from Hanke et al., 2022.[5] Note: Specific biochemical IC50 values for LIMKi3 and TH257 against LIMK1 and LIMK2 were not explicitly provided in the primary source table, however, they are described as having low nanomolar activity.
Kinome-Wide Specificity Profile
A critical aspect of validating a kinase inhibitor is to determine its off-target effects. Kinase panel screening, such as the scanMAX platform, provides a comprehensive overview of an inhibitor's selectivity across the human kinome.
Table 2: Kinase Selectivity Data for this compound, LIMKi3, and TH257
| Compound | Number of Kinases Screened | Kinases with >90% Inhibition at 1 µM |
| This compound | 468 | LIMK1, LIMK2 |
| LIMKi3 | 468 | LIMK1, LIMK2 |
| TH257 | 468 | LIMK1, LIMK2 |
This data demonstrates the exceptional selectivity of all three inhibitors for LIMK1 and LIMK2 within a large panel of kinases.[5]
Signaling Pathway and Experimental Workflow
Understanding the underlying biological pathways and the methods to assess inhibitor activity is crucial for interpreting the data.
Caption: The LIMK signaling pathway, a key regulator of actin dynamics.
The following diagram illustrates a typical workflow for validating the specificity of a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lim kinase - Wikipedia [en.wikipedia.org]
- 5. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of TH470 (TNP-470): An In Vitro and In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer agent TH470, more commonly known as TNP-470. This document synthesizes experimental data to deliniate its efficacy both in controlled laboratory settings and within living organisms.
TNP-470, a synthetic analogue of fumagillin, has emerged as a potent angiogenesis inhibitor. Its primary mechanism of action involves the inhibition of methionine aminopeptidase-2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells, which form the lining of blood vessels. By impeding the function of MetAP2, TNP-470 effectively curtails the development of new blood vessels, a process known as angiogenesis, which is vital for tumor growth and metastasis. This targeted action on the tumor vasculature, rather than a direct cytotoxic effect on cancer cells at therapeutic concentrations, forms the basis of its anti-cancer properties.
In Vitro Efficacy: Direct Impact on Cellular Proliferation
The in vitro efficacy of TNP-470 has been evaluated across a diverse range of human cancer cell lines. The primary metric for this assessment is the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. As demonstrated in the table below, the IC50 values for direct tumor cell inhibition are significantly higher than those observed for endothelial cells, underscoring the compound's primary role as an anti-angiogenic agent rather than a conventional cytotoxic drug.
| Cell Line Type | Cell Line | IC50 (µg/mL) |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVEC) | ~0.0001 (100 pg/ml) |
| Pancreatic Cancer | MIAPaCa-2, AsPC-1, Capan-1 | > 1 |
| Breast Cancer | JYG-A | 4.6 |
| JYG-B | 4.4 | |
| DD-762 | 4.6 | |
| BALB/c-MC | 10.1 | |
| KPL-1 | 35.0 | |
| MDA-MB-231 | 25.3 | |
| MKL-F | 33.4 | |
| Choriocarcinoma | GCH-1(m), NUC-1, SCH | Significantly lower than other cancer types |
| Ovarian Cancer | TYK, Nakajima | Higher than choriocarcinoma |
| Endometrial Cancer | HEC-6, HEC-50, HEC-1-A | Higher than choriocarcinoma |
| Malignant Glioma | Various | 10 - 30 |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
The anti-tumor effects of TNP-470 have been extensively studied in various animal models, primarily utilizing xenografts where human cancer cells are implanted into immunodeficient mice. These studies consistently demonstrate a significant reduction in tumor growth and metastasis upon administration of TNP-470.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings |
| Pancreatic Cancer | Nude mice with subcutaneous tumors | 30 mg/kg every other day | Significant reduction in tumor volume and dissemination.[1] |
| Breast Cancer | Nude mice with orthotopic tumors | 30 or 50 mg/kg s.c. every other day | Dose-dependent inhibition of primary tumor growth; reduction in pulmonary and lymph node metastases.[2] |
| Choriocarcinoma | Nude mice with transplanted tumors | 10 and 30 mg/kg s.c. every other day | Significant inhibition of tumor growth and strong inhibition of lung metastasis. |
| Malignant Glioma | Nude mice with transplanted T98G tumors | 30 mg/kg i.p. every other day | Significant inhibition of tumor growth with extensive necrotic areas observed. |
Signaling Pathway and Experimental Workflow
The mechanism of action of TNP-470 and the general workflow for its evaluation are depicted in the following diagrams.
References
Safety Operating Guide
Proper Disposal of TH470: A Guide for Laboratory Professionals
For the safe and compliant disposal of the chemical agent TH470, it is imperative to first identify the specific product in use, as "this compound" is an identifier for various chemical products with different compositions and hazards. Disposal procedures must be tailored to the specific formulation. This guide provides a comprehensive framework for the proper disposal of chemical waste, with specific considerations for the different types of products that may be identified as "this compound."
Immediate Safety and Logistical Information
Before handling any chemical waste, consult the product's Safety Data Sheet (SDS) for detailed information on hazards, necessary personal protective equipment (PPE), and specific disposal guidelines. The SDS is the primary source of safety information for any chemical product.
General Principles for Chemical Waste Disposal:
-
Hazard Identification: Review the SDS to understand the chemical's hazards, such as flammability, corrosivity, toxicity, or reactivity.
-
Personal Protective Equipment (PPE): Always wear the PPE specified in the SDS, which may include safety glasses, chemical-resistant gloves, a lab coat, and, if necessary, respiratory protection.[1][2]
-
Waste Segregation: Do not mix different chemical wastes. Incompatible materials can react, creating a hazardous situation.
-
Proper Containerization: Use a designated, compatible, and clearly labeled waste container.[3][4] The container must be securely sealed to prevent leaks or spills.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][5] Your institution's Environmental Health and Safety (EHS) department can provide specific guidance.
Comparative Data of Products Labeled "T470"
To illustrate the importance of identifying the specific "this compound" product, the following table summarizes the properties of various chemicals found with similar identifiers.
| Product Identifier | Product Type | Key Hazards |
| T470 2K PURPLE | Industrial Paint | Flammable liquid and vapor; may cause drowsiness or dizziness.[6] |
| TEROSON PV 475.3 | Metal Sealant | Skin and eye irritant; may cause allergic skin reaction, respiratory irritation, and cancer.[1] |
| Nexus 470 | Carpet Seam Sealer | Highly flammable; may be fatal if swallowed and enters airways; skin and eye irritant; may cause drowsiness, dizziness, and damage to organs; may damage fertility or the unborn child; toxic to aquatic life. |
| 470 Polyaspartic Coating | Coating | Skin and eye irritant; may cause allergic skin reaction and respiratory irritation.[2] |
| HARDNESS REAGENT TH4 | Laboratory Reagent | May be an eye irritant. |
Standard Protocol for Chemical Waste Disposal
This protocol provides a general framework for disposing of chemical waste. This procedure must be adapted based on the specific information provided in the SDS for your this compound product and your institution's EHS guidelines.
-
Pre-Disposal Assessment:
-
Waste Collection:
-
Obtain a designated hazardous waste container from your institution's EHS office. Ensure the container is made of a material compatible with this compound.
-
Carefully transfer the waste into the container, minimizing the risk of splashes or spills.
-
For solid waste contaminated with this compound, such as gloves or paper towels, double-bag the items in clear plastic bags and seal them.[3]
-
Any sharps contaminated with chemicals must be placed in a designated, puncture-proof sharps container.[4]
-
-
Labeling and Sealing:
-
Securely close the waste container.
-
Complete and attach a hazardous waste tag, providing the full chemical name, concentration, and a clear indication of the associated hazards.
-
-
Temporary Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area.
-
This area should be secure and separate from incompatible chemicals.
-
-
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: A flowchart detailing the procedural steps for the safe and compliant disposal of laboratory chemical waste.
For precise and tailored disposal instructions, please identify the specific this compound product you are using by providing the manufacturer's name, product number, or a description of its application. Without this information, it is safest to treat the substance as hazardous waste and adhere to the general disposal procedures outlined above.
References
Detailed Safety and Handling Protocol: TEROSON PV 475.3 BODY SHOP METAL SEALANT
It is crucial for researchers, scientists, and drug development professionals to recognize that "TH470" is not a unique chemical identifier. Instead, it is a designation used for several different commercial products, each with a distinct chemical composition and associated safety requirements. This guide provides detailed safety and logistical information for one such product, TEROSON PV 475.3 BODY SHOP METAL SEALANT, and summarizes the hazards of other products also identified as "this compound."
This product is a metal sealant that poses several health risks, including skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation. It is also a suspected carcinogen.[1] Adherence to the following safety protocols is essential.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense when handling this substance. The following PPE is mandatory:
-
Hand Protection: Wear protective gloves. The specific material should be chosen based on the duration of exposure and the specific tasks being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and vapors.[1]
-
Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection. The type of respirator should be selected based on the potential for airborne concentrations of hazardous components.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling TEROSON PV 475.3 is critical to ensure safety.
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and the container in accordance with all federal, state, provincial, and local governmental regulations.[1]
-
Do not dispose of the product in drains or sewers.
Quantitative Data Summary
| Property | Value |
| Flash Point | 104 °C (219.2 °F)[1] |
| Specific Gravity | 1.39 at 25 °C (77°F)[1] |
| Viscosity | 120.00 - 1,250.00 mPa.s[1] |
| Solubility in Water | Practically insoluble[1] |
Experimental Workflow: Safe Handling of TEROSON PV 475.3
Caption: Workflow for safe handling of TEROSON PV 475.3.
Summary of Other "this compound" Products
It is imperative to consult the specific Safety Data Sheet (SDS) for the particular "this compound" product in use. The following is a brief summary of the hazards associated with other products bearing the "this compound" designation:
-
T470 2K PURPLE: This is an industrial paint that is a flammable liquid and vapor. It may cause drowsiness or dizziness.[2] Personal protective equipment should include appropriate gloves, eye protection, and respiratory protection, particularly in poorly ventilated areas.
-
470 Polyaspartic Coating: This coating material can cause skin and eye irritation, and may cause an allergic skin reaction and respiratory irritation.[3] Recommended PPE includes gloves, safety glasses, and respiratory protection.
-
Nexus 470 Carpet Seam Sealer: This product is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways. It causes skin and serious eye irritation, may cause drowsiness or dizziness, and may damage fertility or the unborn child.[4] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[4] A comprehensive suite of PPE, including chemical resistant gloves, eye protection, and respiratory protection, is essential.
-
HARDNESS REAGENT TH4: This laboratory reagent is not classified as hazardous according to the Globally Harmonized System (GHS).[5] However, it may be an irritant to the eyes, skin, and respiratory tract.[5] Standard laboratory PPE, such as gloves and safety glasses, is recommended.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
